Amine-PEG6-thiol
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H31NO6S |
|---|---|
Molecular Weight |
341.47 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C14H31NO6S/c15-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22/h22H,1-15H2 |
InChI Key |
IDEFPDAKQCDZCF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCS)N |
Origin of Product |
United States |
Foundational & Exploratory
Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of Amine-PEG6-thiol, a versatile heterobifunctional linker crucial in bioconjugation, nanoparticle functionalization, and drug delivery systems.
This compound is a heterobifunctional crosslinker featuring a primary amine group and a terminal thiol group, separated by a six-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the fields of chemical biology, materials science, and pharmaceutical development. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the terminal reactive groups provide specific points of attachment.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for designing and executing experimental protocols, as well as for understanding the behavior of the molecule in various applications.
| Property | Value | Reference |
| Chemical Formula | C12H27NO5S | [1] |
| Molecular Weight | 297.41 g/mol | [1] |
| CAS Number | 1347750-20-2 | [1] |
| Appearance | White/off-white solid or semi-solid | |
| Purity | >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, under inert gas |
Reactive Properties and Chemical Structure
The utility of this compound lies in the distinct reactivity of its terminal functional groups.
-
Amine Group (-NH2): The primary amine is nucleophilic and readily reacts with various electrophilic groups. Common reactions include the formation of stable amide bonds with activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) and carboxylic acids (in the presence of coupling agents like EDC), and the formation of Schiff bases with aldehydes and ketones, which can be further stabilized by reduction.[2] These reactions are typically performed in a slightly basic pH range (pH 7-9) to ensure the amine is deprotonated and thus more reactive.
-
Thiol Group (-SH): The sulfhydryl group is a soft nucleophile that exhibits high reactivity towards soft electrophiles. It is particularly effective in forming stable thioether bonds with maleimides at a near-neutral pH (6.5-7.5). The thiol group also has a strong affinity for noble metal surfaces, such as gold, enabling the straightforward functionalization of nanoparticles and surfaces.
The linear structure of this compound, with its flexible PEG spacer, provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing their interaction with targets.
Key Applications in Research and Drug Development
The dual reactivity of this compound makes it a versatile tool for a wide range of applications:
-
Bioconjugation: This is a primary application where the linker is used to covalently connect two different biomolecules. For example, it can be used to conjugate a targeting protein (like an antibody) to a therapeutic agent (like a small molecule drug or a peptide), forming an antibody-drug conjugate (ADC).
-
Nanoparticle Functionalization: The thiol group allows for the stable attachment of the linker to the surface of gold nanoparticles (AuNPs) or other metallic nanoparticles. The exposed amine group can then be used to conjugate proteins, enzymes, or other molecules to the nanoparticle surface, creating functionalized nanomaterials for applications in diagnostics, imaging, and drug delivery.
-
Surface Modification: this compound can be used to modify the surface of biosensors and other materials. The thiol group can bind to a gold-coated sensor surface, while the amine group can be used to immobilize capture probes like antibodies or DNA strands. The PEG spacer helps to reduce non-specific binding to the surface.
-
PROTAC Development: In the field of targeted protein degradation, this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
Below are detailed methodologies for key experiments involving amine and thiol chemistries, which are directly applicable to this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group to an NHS ester, followed by reaction with the amine group of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reaction solvent (e.g., DMF or DMSO if necessary)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. If the molecule is not water-soluble, dissolve it in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS). A typical molar ratio is 1:2:5 (carboxylic acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the this compound solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol details the process of attaching this compound to the surface of gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in deionized water or PBS to a desired concentration (e.g., 1 mg/mL).
-
-
Functionalization Reaction:
-
To the gold nanoparticle solution, add the this compound solution. The molar ratio of this compound to AuNPs should be in large excess to ensure complete surface coverage.
-
Incubate the mixture for at least 12 hours at room temperature with gentle stirring or rocking. The thiol groups will displace the citrate ions on the surface of the AuNPs.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant which contains excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.
-
-
Final Resuspension:
-
Resuspend the final purified pellet of this compound functionalized AuNPs in the desired buffer for subsequent applications. The exposed amine groups are now available for further conjugation.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.
Caption: Workflow for conjugating a carboxylic acid-containing molecule to this compound.
Caption: Logical workflow for the functionalization of a gold nanoparticle with this compound and subsequent bioconjugation.
Caption: Logical relationship of this compound as a linker in a PROTAC molecule.
References
what is the molecular weight of Amine-PEG6-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties, applications, and handling of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation and drug development.
Core Compound Data
This compound is a versatile crosslinker featuring a primary amine (-NH₂) group and a thiol (-SH) group at opposite ends of a six-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates.
| Property | Value | Source |
| Molecular Weight | 297.41 g/mol | [1] |
| Molecular Formula | C₁₂H₂₇NO₅S | [1] |
| CAS Number | 1347750-20-2 | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Please refer to the supplier's data sheet. | |
| Solubility | Soluble in water and most organic solvents. | [2] |
| Storage Conditions | Store at -20°C. |
Applications in Research and Drug Development
The unique properties of this compound, particularly its biocompatibility, water solubility, and flexible spacer arm, make it a valuable reagent in a variety of applications:
-
PROTACs (Proteolysis Targeting Chimeras): this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs. These bifunctional molecules facilitate the ubiquitination and subsequent degradation of target proteins, offering a promising strategy for therapeutic intervention.
-
Antibody-Drug Conjugates (ADCs): The amine or thiol group can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker enhances the solubility and pharmacokinetic profile of the resulting ADC.
-
Peptide and Protein Modification: The reactive ends of this compound allow for the modification of peptides and proteins to improve their stability, solubility, and in vivo circulation time.
-
Nanoparticle Functionalization: The thiol group exhibits a high affinity for gold and other noble metal surfaces, making it ideal for the functionalization of nanoparticles for targeted drug delivery and diagnostic applications. The amine group can then be used to attach targeting ligands or therapeutic payloads.
-
Surface Modification: this compound can be used to modify the surface of biosensors and other materials to reduce non-specific binding and improve biocompatibility.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.
Amine Group Conjugation (e.g., to a Carboxylic Acid)
This protocol describes the coupling of the amine group of this compound to a carboxylic acid-containing molecule using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Reaction Buffer: PBS or other suitable buffer (pH 7.2-8.0)
-
Quenching solution: e.g., hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in Reaction Buffer.
-
Add the activated carboxylic acid solution to the this compound solution. A 1.5 to 5-fold molar excess of the amine linker is typically used.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and byproducts.
-
Thiol Group Conjugation (e.g., to a Maleimide)
This protocol outlines the reaction of the thiol group of this compound with a maleimide-activated molecule.
Materials:
-
This compound
-
Maleimide-activated molecule
-
Reaction Buffer: Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve Reagents:
-
Dissolve the maleimide-activated molecule in the Reaction Buffer.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of this compound to the maleimide-activated molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the decrease in free thiols using Ellman's reagent.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to remove unreacted starting materials.
-
Visualizations
General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the use of this compound in creating a bioconjugate.
PROTAC Synthesis Logical Pathway
This diagram illustrates the logical relationship in the assembly of a PROTAC using this compound as a linker.
References
Navigating the Solubility Landscape of Amine-PEG6-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is paramount for its effective handling, reaction optimization, and formulation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solvent compatibility.
Core Concepts in this compound Solubility
This compound (NH2-PEG6-SH) is a molecule featuring a primary amine and a terminal thiol group, separated by a six-unit polyethylene glycol (PEG) spacer. The inherent properties of these functional groups and the PEG chain dictate its solubility profile. The hydrophilic nature of the PEG linker generally imparts good aqueous solubility, a desirable characteristic for biological applications[1][2][3]. However, the terminal functional groups and the overall molecular structure can influence its behavior in a range of organic solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively published. However, data from suppliers and related PEGylated compounds provide a strong indication of its solubility profile. The following table summarizes the available information.
| Solvent | Compound | Concentration / Observation | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound hydrochloride | 350 mg/mL (926.12 mM) | Ultrasonic agitation is required. Use of newly opened, non-hygroscopic DMSO is recommended[4][5]. |
| m-PEG6-thiol | 100 mg/mL (320.08 mM) | Ultrasonic agitation is required. | |
| Amine-PEG-thiol (MW 2000) | 50 mg/mL | Ultrasonic agitation is required. | |
| Aqueous Solutions | Amine-PEG-thiol (MW 2000) | Soluble | General observation for higher molecular weight analog. |
| General Linear PEGs | Very Soluble | Applies to water and aqueous buffers like PBS. | |
| Chloroform | General Linear PEGs | Soluble | |
| Dichloromethane (DCM) | General Linear PEGs | Soluble | |
| Fmoc-PEG6-NHS ester | Soluble | A related short-chain PEG linker. | |
| Dimethylformamide (DMF) | General Linear PEGs | Soluble | |
| Fmoc-PEG6-NHS ester | Soluble | A related short-chain PEG linker. | |
| Alcohols (e.g., Ethanol) | General Linear PEGs | Less Soluble | |
| Toluene | General Linear PEGs | Less Soluble | Solubility can be increased with heating. |
| Ether | General Linear PEGs | Not Soluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a solvent of interest.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout the equilibration period.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
Navigating the Stability of Amine-PEG6-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Amine-PEG6-thiol, is a cornerstone in modern bioconjugation and drug delivery systems, offering a versatile tool for linking molecules of interest to various substrates. Its polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, while the terminal amine and thiol groups provide orthogonal reactivity for covalent attachment.[1][2] However, the inherent reactivity of the thiol and the nature of the PEG chain necessitate a thorough understanding of its stability and optimal storage conditions to ensure experimental reproducibility and the efficacy of the final conjugate. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and experimental considerations.
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, it is imperative to adhere to stringent storage and handling protocols. The primary degradation pathway for thiols is oxidation, which can lead to the formation of disulfides and other oxidized species, thereby diminishing the linker's ability to react with target functional groups.[3] Similarly, the PEG chain itself can be susceptible to degradation under certain conditions.
Several suppliers of Amine-PEG-thiol products provide consistent recommendations for storage. These are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -15°C to -20°C | Minimizes chemical degradation and oxidation rates.[4][5] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the sensitive thiol group. |
| Moisture | Desiccated environment | Prevents hydrolysis of the PEG chain and potential side reactions. |
| Light | Protected from light | Minimizes light-induced degradation. |
| Form | Solid/Lyophilized powder | More stable than solutions for long-term storage. |
| Re-test Period | 6 months | Recommended by some suppliers to ensure continued quality. |
Handling Best Practices:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
For best results, prepare solutions fresh before use.
-
If a stock solution is necessary, dissolve the compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store in small aliquots at -20°C under an inert atmosphere.
-
Avoid repeated freeze-thaw cycles of solutions.
Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its terminal thiol group and the potential for degradation of the polyethylene glycol backbone.
Thiol Group Oxidation
The most significant degradation pathway for this compound is the oxidation of the thiol (-SH) group. This can occur in the presence of oxygen and can be catalyzed by trace metal ions. The primary product of this oxidation is a disulfide bond, leading to the formation of a homodimer of the linker. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Polyethylene Glycol (PEG) Chain Degradation
The PEG backbone is generally considered stable, but it can undergo degradation under certain conditions:
-
Hydrolytic Cleavage: While the ether linkages in the PEG backbone are relatively stable to hydrolysis, the presence of adjacent functional groups can influence this stability. Studies on PEG-based hydrogels have shown that the rate of hydrolysis can be affected by the local chemical environment, including the presence of nearby amine and thiol groups. Extreme pH conditions (strong acid or base) can promote cleavage of the ether bonds.
-
Oxidative Degradation: In the presence of transition metal ions and reactive oxygen species (ROS), the PEG chain can undergo oxidative cleavage. This process can lead to the formation of smaller PEG fragments, formaldehyde, and formic acid. The formation of these byproducts can be a concern, as formaldehyde and formic acid can react with the amine group of the linker or the target molecule.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly after prolonged storage or when used in critical applications, a stability assessment is recommended.
General Workflow for Stability Testing
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: Reversed-phase HPLC (RP-HPLC) can be used to separate the intact this compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD) for PEG detection.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
2. Mass Spectrometry (MS) for Degradation Product Identification
-
Principle: Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to identify the molecular weights of the parent compound and any degradation products. This is crucial for confirming the identity of species like the disulfide dimer or oxidized forms.
-
Protocol:
-
Utilize an LC-MS system with an electrospray ionization (ESI) source.
-
The LC conditions can be similar to those described for the HPLC purity assessment.
-
Acquire mass spectra in positive ion mode to detect the protonated molecular ions [M+H]⁺ of this compound and its degradation products.
-
3. Quantification of Free Thiol Groups (Ellman's Test)
-
Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free thiol groups to produce a colored product (2-nitro-5-thiobenzoate, TNB), which can be quantified spectrophotometrically at 412 nm. This assay provides a direct measure of the active thiol content.
-
Protocol:
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in reaction buffer.
-
Cysteine or another standard thiol for generating a standard curve.
-
-
Procedure:
-
Prepare a standard curve using a known concentration of a standard thiol.
-
Add 50 µL of the this compound sample to 2.5 mL of reaction buffer.
-
Add 50 µL of Ellman's Reagent Solution and mix.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols by comparing the absorbance to the standard curve.
-
-
Bioconjugation Workflow with this compound
The dual functionality of this compound allows for a two-step conjugation strategy, which provides greater control over the final conjugate.
This workflow allows for the sequential attachment of two different molecules, minimizing the formation of undesirable side products.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation and drug delivery. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the reactivity of this versatile linker. Understanding the potential degradation pathways, primarily thiol oxidation and PEG chain cleavage, allows for the implementation of appropriate handling and analytical quality control measures. The experimental protocols outlined in this guide provide a framework for assessing the stability and functionality of this compound, ultimately contributing to the development of robust and reproducible bioconjugates.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Amine-PEG6-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation and drug delivery systems. The document outlines a detailed synthetic pathway, purification protocols, and characterization data to assist researchers in the successful production of this versatile molecule.
Introduction
This compound (NH2-(CH2CH2O)6-SH) is a valuable crosslinking agent that features a primary amine at one terminus and a thiol group at the other, separated by a hexaethylene glycol spacer. The amine group allows for facile conjugation to carboxylic acids or activated esters, while the thiol group can react with maleimides or be used for surface modification, such as on gold nanoparticles. The polyethylene glycol (PEG) backbone imparts hydrophilicity, reduces immunogenicity, and provides a flexible spacer arm. This guide details a robust synthetic route starting from the commercially available and inexpensive hexaethylene glycol.
Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the sequential modification of hexaethylene glycol. The overall strategy involves the protection and activation of the terminal hydroxyl groups to introduce the desired amine and thiol functionalities. A protected thiol, in the form of a thioacetate, is used to prevent premature oxidation to a disulfide. The amine functionality is introduced via an azide intermediate, which is then reduced in the final step.
The Heterobifunctional Nature of Amine-PEG6-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amine-PEG6-thiol is a versatile heterobifunctional linker that plays a crucial role in the advancement of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, detailed experimental protocols for its application, and an exploration of the biological pathways it influences.
Core Concepts: The Tripartite Structure of this compound
The utility of this compound lies in its unique tripartite structure, consisting of a primary amine, a hexamethylene glycol (PEG6) spacer, and a terminal thiol group. This combination of functionalities allows for the sequential and chemoselective conjugation of two different molecules.
-
Primary Amine (-NH2): This functional group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or aldehydes. This reaction typically forms a stable amide or imine bond, respectively. The amine group is often the first point of attachment in a multi-step synthesis.
-
Hexamethylene Glycol (PEG6) Spacer: The PEG6 spacer is a key component that imparts several desirable properties to the final conjugate. Its hydrophilic nature enhances the aqueous solubility of the molecule, which is particularly beneficial for hydrophobic drugs or ligands.[1] The flexibility and length of the PEG chain can also influence the steric hindrance and binding affinity of the conjugated molecules to their targets.[2] Furthermore, PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and minimizing non-specific uptake by the reticuloendothelial system.[1][2]
-
Thiol (-SH): The terminal thiol group is a potent nucleophile that readily reacts with maleimides, haloacetamides, and other thiol-reactive groups to form stable thioether bonds.[3] This functionality is also critical for the attachment to the surface of gold nanoparticles and other metallic surfaces.
Quantitative Data Summary
While specific quantitative data for this compound is often embedded within larger experimental contexts, the following tables summarize typical performance characteristics based on the reactivity of its functional groups in bioconjugation reactions.
| Parameter | Reactant | Conditions | Typical Yield/Efficiency | Reference |
| Amine Conjugation | NHS-activated fluorophore | pH 7.2-8.5, Room Temp, 1-2 hr | > 90% | |
| Carboxylic acid (with EDC/NHS) | pH 4.5-6.0, Room Temp, 4-12 hr | 60-80% | ||
| Thiol Conjugation | Maleimide-activated protein | pH 6.5-7.5, Room Temp, 1-4 hr | > 95% | |
| Gold Nanoparticles | Aqueous solution, Room Temp, 12-24 hr | High surface coverage |
Table 1: Representative Reaction Efficiencies of Amine and Thiol Groups. The yields can vary depending on the specific reactants, stoichiometry, and reaction conditions.
| Conjugate Type | Medium | Stability Metric | Result | Reference |
| Thiol-Maleimide Adduct | Human Plasma | % Intact Conjugate after 7 days | ~50% (can be variable) | |
| Amide Bond | Physiological Buffer | Half-life | Very stable | |
| Thiol-Gold Nanoparticle | Aqueous Buffer | Desorption | Minimal |
Table 2: Stability of Conjugates Formed via Amine and Thiol Chemistries. The stability of the thiol-maleimide linkage can be a concern in vivo due to retro-Michael addition, particularly in the presence of competing thiols like glutathione. More stable maleimide derivatives have been developed to address this issue.
| Technique | Analyte | Expected Observations |
| ¹H NMR | This compound | Characteristic peaks for the PEG backbone (δ ~3.6 ppm), methylene groups adjacent to the amine and thiol. |
| Mass Spectrometry (HRMS) | This compound Conjugate | Accurate mass measurement confirming the successful conjugation and expected molecular formula. |
| FT-IR | This compound | Peaks corresponding to N-H, C-H, C-O, and S-H stretching vibrations. |
Table 3: Physicochemical Characterization of this compound and its Conjugates. Specific peak positions and fragmentation patterns will depend on the exact structure of the conjugate.
Mandatory Visualizations
The following diagrams illustrate key applications and workflows involving this compound.
Caption: Workflow of PROTAC synthesis and its mechanism of action.
Caption: Targeted nanoparticle drug delivery workflow.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Conjugation of a Peptide to this compound via Amide Bond Formation
This protocol describes the conjugation of a peptide containing a carboxylic acid to the amine terminus of this compound using EDC/NHS chemistry.
Materials:
-
Peptide with a terminal carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Dissolve Reactants:
-
Dissolve the peptide in Reaction Buffer at a concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous DMF to create a 10-50 mM stock solution.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
-
Activate Carboxylic Acid:
-
To the peptide solution, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the peptide-PEG6-thiol conjugate from excess reagents using dialysis against PBS or size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation by MALDI-TOF mass spectrometry or HPLC analysis.
-
Protocol 2: Functionalization of Gold Nanoparticles with a Targeting Ligand-PEG6-thiol
This protocol details the functionalization of pre-synthesized gold nanoparticles with a targeting ligand that has been previously conjugated to this compound (as described in Protocol 1).
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Targeting Ligand-PEG6-thiol conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugation equipment
Procedure:
-
Prepare Solutions:
-
Dilute the AuNP solution with PBS to the desired concentration.
-
Prepare a solution of the Targeting Ligand-PEG6-thiol conjugate in PBS.
-
-
Ligand Exchange Reaction:
-
Add the Targeting Ligand-PEG6-thiol solution to the AuNP solution. A significant molar excess of the thiol linker (e.g., 1000-fold or higher) is typically used to ensure complete surface coverage.
-
Incubate the mixture at room temperature for 12-24 hours with gentle agitation to facilitate the displacement of citrate ions by the thiol groups.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing unbound linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of excess reagents.
-
-
Characterization:
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to assess nanoparticle morphology and dispersion).
-
Protocol 3: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC molecule by first reacting a warhead for the protein of interest (POI) with the amine group of this compound, followed by reaction of the thiol group with a maleimide-functionalized E3 ligase ligand.
Materials:
-
POI-warhead with a carboxylic acid or activated ester
-
This compound
-
Maleimide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
-
Peptide coupling reagents (e.g., HATU, DIPEA) if starting from a carboxylic acid
-
Anhydrous organic solvents (e.g., DMF, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
HPLC for purification
Procedure:
-
Step 1: Conjugation of POI-warhead to this compound
-
If the POI-warhead has a carboxylic acid, dissolve it in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. Then, add this compound (1.1 eq) and continue stirring overnight.
-
If the POI-warhead has an activated ester, dissolve it and this compound in anhydrous DMF and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting POI-warhead-PEG6-thiol intermediate by preparative HPLC.
-
-
Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand
-
Dissolve the purified POI-warhead-PEG6-thiol intermediate and the maleimide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent such as DMF or a mixture of acetonitrile and water.
-
Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS for completion (usually within 1-2 hours).
-
-
Step 3: Purification and Characterization
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
-
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a foundational understanding and practical protocols for the effective utilization of this compound in creating advanced bioconjugates for research and therapeutic applications. As the demand for targeted therapies and sophisticated molecular probes continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.
References
Amine-PEG6-thiol: A Comprehensive Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are indispensable tools in this regard, and among them, Amine-PEG6-thiol has emerged as a particularly valuable reagent. This technical guide provides an in-depth exploration of the core component of this linker: the PEG6 spacer. We will delve into its physicochemical properties, its role in modulating the characteristics of conjugated molecules, and detailed protocols for its application in key research and development areas.
Polyethylene glycol (PEG) is a biocompatible, water-soluble polymer known for its ability to reduce immunogenicity and improve the pharmacokinetic profiles of conjugated molecules.[1][2] The this compound linker features a hexa(ethylene glycol) (PEG6) spacer flanked by a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other. This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules, making it a versatile tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3][4]
Physicochemical Properties of the PEG6 Spacer
The PEG6 spacer imparts unique properties to the this compound linker and, consequently, to the final conjugate. Its defined length and composition provide a balance of hydrophilicity and steric hindrance, which can be critical for the biological activity and stability of the resulting molecule.
| Property | Value | Source |
| Molecular Formula (this compound) | C14H31NO6S | |
| Molecular Weight (this compound) | 341.46 g/mol | |
| Molecular Weight (this compound hydrochloride) | 377.92 g/mol | |
| Purity | ≥95% | |
| Spacer Length (estimated) | ~25.9 Å | Calculated |
| LogD (for a comparable PEG6-containing peptide) | -2.50 ± 0.09 |
Note: The spacer length is an estimation based on the extended conformation of the PEG chain.
Core Applications and Experimental Protocols
The dual reactivity of this compound allows for a wide range of applications. The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, while the thiol group readily reacts with maleimides to form thioether bonds.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, the PEG6 spacer can enhance the solubility and stability of the conjugate. The linker connects a cytotoxic payload to an antibody, and the hydrophilic nature of the PEG6 spacer can mitigate the aggregation often caused by hydrophobic drugs.
This protocol describes the conjugation of a thiol-reactive drug to an antibody that has been functionalized with the this compound linker.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester activated payload
-
Maleimide-activated cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer)
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds with a controlled amount of reducing agent to generate free thiol groups for linker attachment. Purify the reduced antibody to remove the reducing agent.
-
Linker-Payload Conjugation (Amine Reaction):
-
Dissolve the NHS-ester activated payload and a 1.5-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the Linker-Payload conjugate.
-
-
Antibody-Linker-Payload Conjugation (Thiol Reaction):
-
Dissolve the purified Linker-Payload conjugate (with the free thiol) in a suitable buffer.
-
Add the reduced antibody to the Linker-Payload solution at a molar ratio of 1:3 to 1:5 (antibody:linker-payload).
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching: Stop the reaction by adding a quenching reagent, such as N-ethylmaleimide, to cap any unreacted thiols on the antibody.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
-
Characterization: Characterize the final ADC product by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Nanoparticle Functionalization
This compound is frequently used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs). The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer. The exposed amine groups can then be used for further conjugation of targeting ligands, drugs, or imaging agents.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Centrifugation equipment
Procedure:
-
Preparation of Linker Solution: Dissolve this compound in phosphate buffer to a final concentration of 1 mM.
-
Functionalization Reaction:
-
Add the this compound solution to the gold nanoparticle solution at a sufficient molar excess.
-
Gently mix and allow the reaction to proceed at room temperature for 12-24 hours to ensure the formation of a stable thiol-gold bond.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing unreacted linker.
-
Resuspend the nanoparticle pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.
-
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to confirm the change in surface charge due to the amine groups.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are commonly employed. The PEG6 spacer in this compound provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The this compound linker is used to synthesize the PROTAC molecule, which then mediates the interaction between the target protein and the E3 ligase.
Conclusion
The PEG6 spacer within the this compound linker offers a unique combination of properties that are highly advantageous for a range of bioconjugation applications. Its defined length, flexibility, and hydrophilicity contribute to the improved stability, solubility, and biocompatibility of the resulting conjugates. The detailed protocols and workflows provided in this guide serve as a starting point for researchers and drug development professionals to harness the potential of this versatile linker in their work. As the demand for precisely engineered biomolecules continues to grow, the importance of well-characterized and reliable linkers like this compound will undoubtedly increase.
References
Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Amine-PEG6-thiol, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and nanotechnology. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, and practical applications, including detailed experimental protocols and workflow visualizations.
Nomenclature and Identification
This compound is known by several synonyms and alternative names in scientific literature and commercial catalogs. A comprehensive list is provided below to aid in identification and literature searches.
| Type | Name |
| Common Name | This compound |
| Alternative Names | Amino-PEG6-Thiol, Thiol-PEG6-Amine, NH2-PEG6-SH, HS-PEG6-NH2 |
| IUPAC Name | 1-Amino-22-mercapto-4,7,10,13,16,19-hexaoxadocosane |
| CAS Number | 1347750-20-2[1] |
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C14H31NO6S | [2] |
| Molecular Weight | 341.46 g/mol | [2] |
| Purity | >95% | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF. | |
| Storage Conditions | Store at -20°C, protect from light and moisture. For long-term storage, -80°C is recommended. |
Applications in Research and Development
This compound is a versatile crosslinking reagent with a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. Its terminal amine and thiol groups allow for the covalent conjugation of a wide range of molecules.
-
Bioconjugation: The primary amine group readily reacts with activated esters (e.g., NHS esters) to form stable amide bonds, while the thiol group shows high affinity for maleimides and the surfaces of noble metals like gold. This dual reactivity makes it an ideal linker for attaching proteins, peptides, or other biomolecules to various substrates.
-
PROTAC Synthesis: This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker component of this compound can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
Surface Modification: The thiol group allows for the straightforward functionalization of gold nanoparticles and surfaces, creating a hydrophilic and biocompatible coating that minimizes non-specific protein binding. The terminal amine group can then be used to immobilize other molecules of interest.
Experimental Protocols
Two-Step Chemoenzymatic Conjugation of Antibody Fragments (Fab)
This protocol, adapted from Sato, H., et al. (2025), describes the use of a thiol-PEG-amine linker for the uniform conjugation of reporter molecules to a Fab fragment.
Step 1: Enzymatic Conjugation of the Linker to Fab
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the Q-tagged Fab fragment with the HS-PEG-NH2 linker in a suitable buffer (e.g., PBS).
-
Initiate the reaction: Add microbial transglutaminase (MTGase) to the mixture. The MTGase will catalyze the formation of a covalent bond between the glutamine tag on the Fab and the primary amine of the linker.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration to ensure efficient conjugation.
-
Purification: Purify the resulting HS-PEG-modified Fab using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted linker and enzyme.
Step 2: Conjugation of the Reporter Molecule
-
Prepare the maleimide-functionalized reporter: Dissolve the maleimide-activated reporter molecule (e.g., a fluorescent dye) in a suitable solvent.
-
Conjugation: Add the maleimide reporter to the purified HS-PEG-modified Fab. The thiol group on the PEG linker will react with the maleimide group to form a stable thioether bond.
-
Incubation: Let the reaction proceed at room temperature, protected from light if the reporter is photosensitive.
-
Final Purification: Purify the final Fab-reporter conjugate to remove any unreacted reporter molecules.
Functionalization of Gold Nanoparticles (AuNPs)
This protocol is a general guide for the surface modification of AuNPs using this compound, based on established thiol-gold chemistry.
-
Prepare AuNPs: Synthesize or obtain a colloidal solution of gold nanoparticles.
-
Thiolation: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the AuNP solution with gentle stirring. The thiol groups will self-assemble onto the gold surface.
-
Incubation: Allow the mixture to react for several hours at room temperature to ensure the formation of a stable thiol-gold bond.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the nanoparticles in the desired buffer or solvent. Repeat the washing step to ensure complete removal of unbound linker.
-
Further Conjugation (Optional): The amine-terminated surface of the AuNPs can be further functionalized by reacting with NHS-activated molecules to attach proteins, peptides, or other ligands.
Visualizing Workflows and Pathways
Chemoenzymatic Antibody Conjugation Workflow
The following diagram illustrates the two-step process for conjugating a reporter molecule to an antibody fragment using a thiol-PEG-amine linker.
Gold Nanoparticle Functionalization and Bioconjugation
This diagram outlines the process of functionalizing a gold nanoparticle with this compound and subsequent bioconjugation.
References
The Dual Personalities of a Molecular Bridge: A Technical Guide to Amine-PEG6-thiol
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Amine-PEG6-thiol, represents a cornerstone in modern bioconjugation strategies. Its unique architecture, featuring a terminal primary amine and a terminal thiol group separated by a flexible six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This technical guide delves into the distinct roles of these terminal functional groups, providing a comprehensive overview of their reactivity, stability, and application in creating sophisticated tools for research and therapeutic development.
Core Principles: The Orthogonal Reactivity of Amine and Thiol Groups
The primary utility of this compound lies in the orthogonal reactivity of its terminal groups. This allows for a two-step, controlled conjugation process where one end of the linker can be selectively reacted with a biomolecule or surface, followed by the reaction of the other end with a second component, minimizing the formation of undesirable homodimers.
The Nucleophilic Nature of the Terminal Amine Group
The primary amine (-NH₂) at one terminus of the PEG linker is a potent nucleophile, readily participating in reactions with electrophilic functional groups to form stable covalent bonds.[1][2] This reactivity is fundamental to many bioconjugation strategies, particularly for the modification of proteins and peptides.
Primary amines are abundant in biological systems, most notably as the ε-amino group of lysine residues and the N-terminus of polypeptide chains.[2] The reaction of the amine group on the PEG linker with activated esters, such as N-hydroxysuccinimide (NHS) esters, is one of the most common and robust methods for forming stable amide bonds.[3][4]
The Versatile Reactivity of the Terminal Thiol Group
The thiol (-SH) group, also known as a sulfhydryl group, at the other end of the linker offers a distinct and highly selective mode of conjugation. Thiol chemistry is particularly valuable due to the relatively low abundance of free thiols in many proteins compared to amines, allowing for more site-specific modifications. Free thiols are primarily found in the side chains of cysteine residues.
The thiol group exhibits high reactivity towards specific functional groups, most notably maleimides and haloacetyls (e.g., iodoacetamides), to form stable thioether bonds. Additionally, thiols have a strong affinity for noble metal surfaces, making this compound an excellent choice for the functionalization of gold nanoparticles and surfaces.
Quantitative Data on Reactivity and Stability
The efficiency and stability of the linkages formed by the amine and thiol groups are critical for the performance of the final conjugate. The following tables summarize key quantitative parameters.
| Functional Group | Reactive Partner | Resulting Bond | Optimal pH for Reaction | Half-life of Reactive Group (in aqueous solution) |
| Amine (-NH₂) | NHS Ester | Amide | 7.2 - 8.5 | 10 minutes at pH 8.6 (4°C) |
| Thiol (-SH) | Maleimide | Thioether | 6.5 - 7.5 | Slower hydrolysis than NHS esters, but can undergo retro-Michael reaction |
Table 1: Reaction conditions and stability of amine- and thiol-reactive chemistries.
| Bond Type | Formed From | Stability | Susceptibility to Cleavage |
| Amide | Amine + NHS Ester | Highly stable | Kinetically stable with a half-life of up to 1000 years at neutral pH |
| Thioether | Thiol + Maleimide | Generally stable, but can be susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione) | Can be cleaved under specific reducing conditions or through thiol exchange |
Table 2: Stability of common bonds formed using this compound.
Mandatory Visualizations
Logical Relationship of this compound Functionality
Caption: Orthogonal reactivity of this compound enabling diverse bioconjugation strategies.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: A typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization is often necessary for specific molecules and applications.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
Objective: To attach the thiol-terminated PEG linker to a protein using the amine-reactive end.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin with an NHS ester group)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker-NHS Ester Reaction: a. Equilibrate the NHS ester-functionalized molecule and this compound to room temperature. b. Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. c. Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent. d. In a separate reaction vessel, combine the NHS ester and a slight molar excess of this compound. The reaction is typically rapid and can be monitored by LC-MS.
-
Purification of Linker-Molecule Conjugate: Purify the resulting molecule-PEG-thiol conjugate to remove unreacted starting materials, for example, by HPLC.
-
Protein Conjugation: a. This protocol assumes the protein has an available maleimide group for reaction with the thiol. If not, the protein needs to be modified first. b. Add the purified molecule-PEG-thiol to the protein solution. A 10- to 20-fold molar excess of the linker-molecule conjugate over the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted maleimide groups on the protein.
-
Purification: Remove excess, unreacted linker and other small molecules using a desalting column or dialysis.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
Objective: To create a hydrophilic and amine-functionalized surface on gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Linker Preparation: Prepare a stock solution of this compound in water or PBS.
-
Nanoparticle Functionalization: a. To the AuNP solution, add the this compound solution. The final concentration of the linker will depend on the size and concentration of the AuNPs. A large molar excess of the linker is typically used. b. Gently mix the solution and allow it to react for at least 12-24 hours at room temperature to ensure complete ligand exchange on the gold surface.
-
Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing excess linker. c. Resuspend the nanoparticle pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound linker.
-
Characterization: The successful functionalization can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and Zeta Potential measurements to assess changes in surface charge.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. A thorough understanding of the distinct chemical properties of its terminal amine and thiol groups is paramount for the successful design and execution of experiments. The amine group provides a robust handle for attachment to proteins and other biomolecules through stable amide bond formation, while the thiol group offers a highly selective route for conjugation to cysteine residues, maleimide-functionalized molecules, and gold surfaces. By leveraging the orthogonal reactivity of these two functional groups, researchers can construct complex and well-defined bioconjugates for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.
References
In-Depth Technical Guide: Safety Data Sheet for Amine-PEG6-thiol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the safety data for Amine-PEG6-thiol, a bifunctional linker commonly utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. The information presented is aggregated from various supplier Safety Data Sheets (SDS) and is intended to provide a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.
It is critical to note that the properties and hazard classifications of Amine-PEG-thiol can vary depending on its molecular weight and purity. Therefore, users must always consult the specific Safety Data Sheet provided by the manufacturer for the exact product in use.
Hazard Identification and Classification
The hazard classification for this compound can differ between suppliers and specific product formulations. While some suppliers classify certain molecular weight versions as not a hazardous substance or mixture, others provide specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is crucial to adhere to the classification on the product-specific SDS.
A generalized GHS classification workflow for a potentially hazardous chemical is outlined below:
Based on available data for some variants of Amine-PEG-thiol, the following classifications have been noted:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
The physical and chemical properties of this compound can vary based on the specific molecular weight and purity. The following table summarizes available data for a specific variant.
| Property | Value |
| Molecular Formula | C12H27NO5S |
| Molecular Weight | 297.41 g/mol |
| Purity | > 96% |
| Appearance | Not consistently reported; may be a solid or liquid |
| Solubility | Soluble in aqueous solutions and most organic solvents |
Safe Handling and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and to maintain the integrity of the product.
7.1. Precautions for Safe Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor, mist, or gas.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
7.2. Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Recommended storage temperatures can vary, with some suppliers recommending -20°C for long-term storage.
-
For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]
-
Avoid direct sunlight.
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table and diagram outline the recommended first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The decision-making process for administering first aid is visualized in the following diagram:
Experimental Protocols
It is important to clarify that Safety Data Sheets do not contain detailed experimental protocols for the application of the chemical in research or manufacturing. The purpose of an SDS is to provide critical safety and handling information.
For protocols related to the use of this compound in specific applications such as PROTAC synthesis or bioconjugation, researchers should consult relevant scientific literature and established laboratory procedures. The handling and safety precautions outlined in this guide and the manufacturer's SDS should be integrated into any such experimental protocols.
Personal Protective Equipment (PPE)
To minimize exposure, the use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated. |
| Respiratory Protection | In case of insufficient ventilation or the formation of aerosols, a NIOSH-approved respirator should be worn. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.
Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the product-specific SDS for the most accurate and up-to-date information.
References
Methodological & Application
Application Notes: Site-Specific Antibody Thiolation using Amine-PEG6-Thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific antibody conjugation is critical for the development of homogeneous and effective antibody-drug conjugates (ADCs), imaging agents, and other antibody-based reagents. Traditional conjugation methods that target lysine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can impact pharmacokinetics, stability, and safety profiles.[1] A more controlled approach involves introducing a functional group at a specific site on the antibody.
This document provides a detailed protocol for the site-specific introduction of a free thiol (-SH) group onto an antibody using a heterobifunctional Amine-PEG6-thiol linker. The method leverages the high specificity of microbial transglutaminase (MTGase), an enzyme that catalyzes the formation of a stable isopeptide bond between the primary amine of the linker and a specific glutamine residue (Q-tag) on the antibody.[2][3] This chemoenzymatic approach is efficient, occurs under mild conditions, and produces a homogeneously thiolated antibody, ready for subsequent conjugation to a thiol-reactive payload, such as a maleimide-activated drug or fluorophore.[1][4] The inclusion of a PEG6 spacer enhances the solubility and stability of the resulting conjugate.
Principle of the Method
The protocol is a two-stage process.
-
Enzymatic Thiolation: Microbial transglutaminase (MTGase) is used to covalently attach the primary amine of the this compound linker to a glutamine residue on the antibody. This reaction is highly specific, often targeting an engineered glutamine-containing peptide tag (Q-tag) or a native glutamine residue (like Q295 on deglycosylated IgG1s) that is accessible to the enzyme. This step yields a PEGylated antibody with a terminal, reactive thiol group (Antibody-PEG6-SH).
-
Thiol-Maleimide Conjugation: The newly introduced free thiol on the antibody is then reacted with a maleimide-activated molecule (e.g., drug, biotin, or fluorescent dye) via a Michael addition reaction. This forms a stable thioether bond, completing the conjugation.
This method simplifies the conjugation process by avoiding the need for linker protecting groups and subsequent deprotection steps.
Diagrams of Workflow and Chemistry
Caption: Experimental workflow for site-specific antibody thiolation and subsequent payload conjugation.
Caption: Chemical reactions for enzymatic thiolation and subsequent thiol-maleimide payload conjugation.
Experimental Protocols
Materials and Reagents
-
Antibody: Antibody with an accessible transglutaminase substrate sequence (Q-tag), e.g., LLQG. Concentration: 5-10 mg/mL.
-
Linker: this compound (HS-(CH₂CH₂O)₆-(CH₂)₂-NH₂).
-
Enzyme: Microbial Transglutaminase (MTGase), Ajinomoto or equivalent.
-
Payload: Maleimide-activated molecule (e.g., Maleimide-DBCO, Maleimide-Fluorophore).
-
Buffers:
-
Reaction Buffer: 50 mM HEPES or Tris buffer, pH 7.5 - 8.0.
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Reducing Agent (Optional, for payload): TCEP (tris(2-carboxyethyl)phosphine).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) or desalting columns.
Protocol 1: Enzymatic Thiolation of Antibody
This protocol describes the site-specific conjugation of the this compound linker to the antibody.
-
Prepare Antibody: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Prepare Linker Solution: Dissolve this compound in Reaction Buffer to a final concentration of 100 mM.
-
Prepare MTGase Solution: Reconstitute MTGase in Reaction Buffer according to the manufacturer's instructions to a stock concentration of 10 mg/mL.
-
Set up Reaction: In a microcentrifuge tube, combine the reagents in the following order:
-
Antibody solution.
-
This compound solution to a final molar excess as indicated in Table 1.
-
MTGase solution (add last) to a final concentration as indicated in Table 1.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-18 hours with gentle mixing. Reaction time may require optimization depending on the antibody and desired conversion.
-
Purification: Purify the thiolated antibody (Ab-PEG6-SH) from excess linker and MTGase using a pre-equilibrated SEC column with PBS, pH 7.4 as the mobile phase. Collect fractions corresponding to the antibody monomer peak.
-
Concentration and Storage: Pool the relevant fractions and concentrate the purified Ab-PEG6-SH using an appropriate centrifugal filter device. Determine the protein concentration via A280 measurement. Use immediately for the next step.
Protocol 2: Conjugation of Maleimide-Payload to Thiolated Antibody
This protocol details the coupling of a maleimide-activated payload to the thiolated antibody.
-
Prepare Payload Solution: Dissolve the maleimide-activated payload in anhydrous DMSO to create a 10-20 mM stock solution. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.
-
Set up Reaction:
-
To the purified Ab-PEG6-SH solution (in PBS, pH 7.4), add the maleimide-payload stock solution to achieve the desired molar excess (see Table 1).
-
The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed in a low-oxygen environment (e.g., by flushing with nitrogen or argon) to prevent oxidation of the thiol groups.
-
Purification: Remove unreacted payload by SEC, as described in Protocol 1, Step 6.
-
Characterization and Storage:
-
Determine the final protein concentration and the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm purity and homogeneity.
-
Store the final conjugate at 4°C for short-term use or at -80°C in a cryoprotectant-containing buffer for long-term storage.
-
Data Presentation
Table 1: Recommended Reagent Molar Ratios for Conjugation
| Step | Reagent | Recommended Molar Ratio (Reagent:Antibody) | Notes |
| Enzymatic Thiolation | This compound | 50 - 200:1 | Higher excess may be needed for less efficient substrates. |
| MTGase | 1:10 - 1:20 (w/w) | Enzyme-to-antibody weight ratio. Optimize for each antibody. | |
| Payload Conjugation | Maleimide-Payload | 5 - 20:1 | Higher excess ensures complete reaction of available thiols. |
Table 2: Typical Quantitative Results
| Parameter | Typical Value | Method of Analysis | Reference |
| Thiolation Efficiency | >90% Conversion | Mass Spectrometry (LC-MS) | |
| Final Conjugate Purity | >95% Monomer | Size-Exclusion Chromatography (SEC-HPLC) | |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Mass Spectrometry, UV-Vis Spectroscopy | |
| Antibody Recovery (Post-Purification) | 70 - 90% | A280 Measurement | |
| Conjugate Stability | Stable thioether bond | Mass Spectrometry over time in plasma |
Note: The values presented are typical and may vary depending on the specific antibody, linker, payload, and reaction conditions used.
References
- 1. Transglutaminase-based chemo-enzymatic conjugation approach yields homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 3. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amine-PEG6-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1] Their utility is greatly enhanced through surface functionalization, which allows for the attachment of various biomolecules and targeting ligands.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with Amine-PEG6-thiol.
The this compound linker is a heterobifunctional molecule ideal for modifying AuNP surfaces. The thiol group (-SH) exhibits a strong affinity for the gold surface, forming a stable self-assembled monolayer.[4] The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles by providing a hydrophilic shield, which reduces non-specific protein adsorption and aggregation in biological media.[5] The terminal amine group (-NH2) provides a reactive site for the covalent conjugation of a wide range of molecules, including drugs, proteins, and nucleic acids.
Key Applications
Functionalization of AuNPs with this compound is a critical step for a variety of advanced applications:
-
Targeted Drug Delivery: The terminal amine group can be conjugated with targeting moieties such as antibodies or peptides to direct the AuNPs to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Bioimaging: Fluorescent dyes or contrast agents can be attached to the amine terminus, enabling the use of functionalized AuNPs as probes for cellular and in vivo imaging.
-
Biosensing: The ability to attach biorecognition elements to the AuNP surface allows for the development of sensitive and selective biosensors.
-
Gene Delivery: The positively charged amine group can facilitate the electrostatic binding of negatively charged genetic material like siRNA or plasmids for gene therapy applications.
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15 nm gold nanoparticles.
Materials:
-
Tetrachloroauric (III) acid (HAuCl4) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl4 solution.
-
The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Functionalization with this compound
This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (HS-PEG6-NH2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a stock solution of this compound in ultrapure water or a suitable buffer like PBS. To facilitate handling, a stock solution can be made by dissolving the reagent in dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
To the citrate-stabilized AuNP solution, add the this compound solution. A common molar ratio is a significant excess of the thiol linker to ensure complete surface coverage (e.g., >3 x 10^4 HS-PEGs/GNP).
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the displacement of the citrate ions by the thiol groups on the AuNP surface.
-
Purify the functionalized AuNPs to remove excess unbound this compound. This is typically achieved by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 15,000 rpm for 30 minutes).
-
After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution, such as PBS.
-
Repeat the centrifugation and resuspension steps at least two to three times to ensure complete removal of unreacted reagents.
-
The final purified this compound functionalized AuNPs can be stored at 4°C for further use.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
UV-Visible Spectroscopy:
-
Purpose: To monitor the stability and surface changes of the AuNPs.
-
Expected Outcome: A red-shift in the surface plasmon resonance (SPR) peak is typically observed after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the nanoparticles.
-
Expected Outcome: An increase in the hydrodynamic diameter is expected after functionalization due to the addition of the PEG layer.
Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Expected Outcome: A change in zeta potential confirms the modification of the nanoparticle surface. Citrate-stabilized AuNPs have a negative zeta potential. The final zeta potential of this compound functionalized AuNPs will depend on the pH of the solution. At neutral pH, the amine group will be protonated, leading to a positive or less negative surface charge. For instance, one study observed a drastic change in surface charge to +22 mV after capping with allylamine.
Data Presentation
The following tables summarize typical quantitative data obtained before and after functionalization of gold nanoparticles.
Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Functionalization.
| Parameter | Citrate-Stabilized AuNPs | Amine-PEG-Thiol Functionalized AuNPs | Reference |
| Core Diameter (TEM) | ~15 nm | ~15 nm | |
| Hydrodynamic Diameter (DLS) | ~27-29 nm | ~31-44 nm | |
| Zeta Potential | -33 to -45 mV | Can shift to positive values (e.g., +22 mV) depending on pH | |
| UV-Vis λmax | ~520 nm | ~526 nm (red-shifted) |
Visualizations
Experimental Workflow
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amine-PEG6-thiol as a Crosslinker for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-PEG6-thiol is a heterobifunctional crosslinker that offers significant advantages in the design and fabrication of advanced drug delivery systems. Its structure, featuring a primary amine and a terminal thiol group separated by a hydrophilic hexa-polyethylene glycol (PEG6) spacer, allows for versatile and specific conjugation chemistries. The amine group readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, while the thiol group can participate in thiol-ene reactions, form disulfide bonds, or bind to gold surfaces.[1] This dual reactivity enables the crosslinking of polymers into hydrogels, the functionalization of nanoparticles, and the conjugation of targeting ligands or therapeutic molecules.
The PEG6 spacer enhances the biocompatibility and solubility of the resulting drug delivery system, potentially reducing immunogenicity and improving circulation times. These properties make this compound an ideal candidate for developing controlled-release formulations, targeted drug carriers, and stimuli-responsive systems.[2]
Applications
This compound can be utilized in a variety of drug delivery applications, including:
-
Hydrogel Formation: As a crosslinker for polymers containing complementary reactive groups (e.g., maleimide-functionalized hyaluronic acid or PEG), this compound can form biocompatible hydrogels for the encapsulation and sustained release of therapeutic agents.[3][4]
-
Nanoparticle Functionalization: The thiol group allows for the stable anchoring of the linker to the surface of gold nanoparticles, while the amine group can be used to conjugate drugs, targeting moieties (e.g., peptides, antibodies), or imaging agents.[5]
-
Stimuli-Responsive Systems: By incorporating cleavable bonds, such as disulfide linkages through the thiol group, drug delivery systems can be designed to release their payload in response to specific physiological triggers, such as the reducing environment found within tumor cells.
-
Bioconjugation: The amine and thiol groups provide orthogonal handles for the site-specific conjugation of biomolecules, enabling the creation of complex and multifunctional drug delivery constructs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~449.6 g/mol | N/A |
| Spacer Arm | 28.8 Å (PEG6) | N/A |
| Solubility | Water, DMSO, DMF | N/A |
| Reactive Groups | Primary Amine (-NH2), Thiol (-SH) |
Table 2: Characterization of Amine-PEG-thiol Based Drug Delivery Systems (Representative Data)
| Parameter | System | Value | Source |
| Hydrogel Swelling Ratio | Hyaluronic Acid/PEG Hydrogel | 20% - 35% | |
| Hydrogel Elastic Modulus (G') | Hyaluronic Acid/PEG Hydrogel | Varies with crosslinker MW and substitution | |
| Nanoparticle Size (Hydrodynamic Diameter) | PEGylated Gold Nanoparticles | 2.4 - 89 nm | |
| Drug Loading Capacity (Doxorubicin) | Peptide-based Hydrogel | High (e.g., 0.440 DLC) | |
| Drug Release (Doxorubicin) | Peptide-based Hydrogel | 16% - 28% over 72 hours | |
| Cell Viability with Empty Hydrogel | Peptide-based Hydrogel | >95% | |
| Cell Viability with Doxorubicin-loaded Hydrogel | Peptide-based Hydrogel | 49% - 57% after 24 hours |
Note: The data presented is a compilation from studies using similar Amine-PEG-thiol linkers and may not be specific to this compound. Researchers should perform their own characterization for specific formulations.
Experimental Protocols
Protocol 1: Formation of a Thiol-Maleimide Crosslinked Hydrogel for Doxorubicin Delivery
This protocol describes the formation of a hydrogel by reacting a maleimide-functionalized hyaluronic acid (HA-Mal) with this compound as the crosslinker, followed by the loading of doxorubicin.
Materials:
-
Hyaluronic acid, sodium salt (HA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-PEG6-maleimide
-
This compound
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Magnetic stirrer and stir bar
-
Lyophilizer
Procedure:
-
Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal):
-
Dissolve HA in MES buffer (0.1 M, pH 6.0) to a final concentration of 1% (w/v).
-
Add EDC and NHS in a 2:1 molar excess to the carboxyl groups of HA. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve Amine-PEG6-maleimide in MES buffer and add it to the activated HA solution. Allow the reaction to proceed for 4 hours at room temperature.
-
Purify the HA-Mal conjugate by dialysis against deionized water for 3 days.
-
Lyophilize the purified solution to obtain HA-Mal as a white powder.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized HA-Mal in PBS (pH 7.4) to a desired concentration (e.g., 5% w/v).
-
Dissolve this compound in PBS (pH 7.4) to a concentration that results in a 1:1 molar ratio of maleimide to thiol groups.
-
Rapidly mix the HA-Mal and this compound solutions. Gelation should occur within minutes.
-
-
Doxorubicin Loading:
-
Prepare a stock solution of doxorubicin hydrochloride in PBS.
-
Immerse the formed hydrogel in the doxorubicin solution and allow it to swell and absorb the drug for 24 hours at 4°C in the dark.
-
Wash the drug-loaded hydrogel briefly with cold PBS to remove surface-adsorbed drug.
-
-
Characterization:
-
Gelation Time: Visually inspect the mixture of HA-Mal and this compound for the cessation of flow.
-
Swelling Ratio: Measure the weight of the hydrogel before and after swelling to equilibrium in PBS. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.
-
Drug Release: Place the doxorubicin-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, collect aliquots of the release medium and measure the doxorubicin concentration using a UV-Vis spectrophotometer at 485 nm.
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound for Drug Conjugation
This protocol outlines the surface modification of gold nanoparticles (AuNPs) with this compound to provide a reactive amine group for subsequent drug conjugation.
Materials:
-
Gold nanoparticles (AuNPs) of desired size
-
This compound
-
Doxorubicin hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Surface Functionalization of AuNPs:
-
Disperse the AuNPs in deionized water.
-
Add a solution of this compound in deionized water to the AuNP suspension. The molar ratio of this compound to AuNPs should be optimized, but a large excess is typically used.
-
Stir the mixture for 24 hours at room temperature to allow for the formation of a stable Au-S bond.
-
Purify the this compound functionalized AuNPs (AuNP-PEG-NH2) by repeated centrifugation and resuspension in deionized water to remove excess linker.
-
-
Doxorubicin Conjugation:
-
Activate the carboxyl group on doxorubicin by dissolving it in MES buffer (0.1 M, pH 6.0) and adding EDC and NHS in a 2:1 molar excess. Stir for 30 minutes at room temperature.
-
Add the AuNP-PEG-NH2 suspension to the activated doxorubicin solution.
-
Adjust the pH of the reaction mixture to 7.4 with PBS and stir for 4 hours at room temperature.
-
Purify the doxorubicin-conjugated AuNPs (AuNP-PEG-Dox) by centrifugation and resuspension in PBS to remove unreacted drug and reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance peak of the AuNPs to confirm functionalization and drug conjugation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles at each step to confirm surface modification.
-
Drug Loading Efficiency: Quantify the amount of doxorubicin conjugated to the nanoparticles by measuring the absorbance of the supernatant after centrifugation.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a doxorubicin-loaded hydrogel.
Caption: Workflow for functionalizing gold nanoparticles with this compound and conjugating doxorubicin.
Caption: Simplified TGF-β/SMAD signaling pathway and the potential points of intervention by a doxorubicin delivery system.
Discussion of Cellular Uptake and Signaling
Drug delivery systems functionalized with PEG, such as those created with this compound, are typically internalized by cells through endocytosis. The PEGylation of nanoparticles can influence the endocytic pathway, with possibilities including clathrin-mediated endocytosis and caveolae-mediated endocytosis. The specific pathway can be dependent on nanoparticle size, shape, and surface chemistry.
Once internalized, the drug delivery system must release its therapeutic payload. In the case of a stimuli-responsive system, this release can be triggered by the intracellular environment, such as the lower pH of endosomes or the higher concentration of reducing agents like glutathione.
The released drug, for example, doxorubicin, can then exert its therapeutic effect. Doxorubicin is known to intercalate into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. Additionally, many cancers exhibit dysregulated signaling pathways. The TGF-β/SMAD pathway, for instance, has a dual role in cancer, initially acting as a tumor suppressor but later promoting metastasis. A drug delivery system releasing a cytotoxic agent like doxorubicin can induce apoptosis, effectively overriding these pro-survival signals. The ability to deliver a high local concentration of the drug to the tumor site can enhance its efficacy while minimizing systemic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocytosis of PEGylated nanoparticles accompanied by structural and free energy changes of the grafted polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Application Notes and Protocols for Amine-PEG6-thiol Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-PEG6-thiol is a heterobifunctional linker that provides a versatile platform for crosslinking molecules, particularly in the fields of drug delivery, proteomics, and diagnostics. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2] This molecule contains a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other, allowing for the sequential and specific conjugation of two different molecules.
This document provides a detailed, step-by-step guide for performing conjugation reactions using this compound. The protocol outlines the conjugation of an amine-reactive molecule (via an N-hydroxysuccinimide [NHS] ester) to the amine end of the PEG linker, followed by the conjugation of a thiol-reactive molecule (containing a maleimide group) to the thiol end.
Core Principles of this compound Conjugation
The versatility of the this compound linker lies in the distinct reactivity of its terminal functional groups:
-
Amine Group (-NH2): The primary amine reacts efficiently with NHS esters at a pH of 7-9 to form a stable amide bond.[3][4] Buffers free of primary amines, such as phosphate-buffered saline (PBS), are essential to prevent competition with the intended reaction.[3]
-
Thiol Group (-SH): The thiol group exhibits specific reactivity towards maleimide groups at a pH of 6.5-7.5, resulting in a stable thioether bond.
This dual reactivity allows for a controlled, two-step conjugation process, enabling the precise assembly of complex biomolecular structures.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the amine-NHS ester and thiol-maleimide conjugation reactions.
| Parameter | Amine-NHS Ester Conjugation | Thiol-Maleimide Conjugation | Reference |
| pH Range | 7.0 - 9.0 | 6.5 - 7.5 | |
| Optimal pH | 7.2 - 8.0 | 7.0 | |
| Molar Excess of Reagent | 20-fold molar excess of NHS-ester | 10 to 20-fold molar excess of maleimide | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | 1-2 hours at room temperature | |
| Reaction Buffer | Phosphate-buffered saline (PBS) or other non-amine containing buffers | Phosphate-buffered saline (PBS) | |
| Quenching Reagent | Tris or glycine buffer | Dithiothreitol (DTT) or free cysteine |
Experimental Protocols
This protocol describes a two-step conjugation process. First, an NHS-ester activated molecule is conjugated to the amine group of this compound. In the second step, the resulting conjugate, which now has a free thiol group, is reacted with a maleimide-functionalized molecule.
Materials and Reagents
-
This compound
-
NHS-ester activated molecule (Molecule A-NHS)
-
Maleimide-functionalized molecule (Molecule B-Maleimide)
-
Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for purification
-
Analytical equipment for characterization (e.g., MALDI-TOF mass spectrometer, HPLC)
Step 1: Conjugation of Molecule A-NHS to this compound
-
Reagent Preparation:
-
Equilibrate the this compound and Molecule A-NHS vials to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of Molecule A-NHS in DMSO or DMF. Do not store NHS-ester solutions as they are susceptible to hydrolysis.
-
Dissolve this compound in PBS at the desired concentration.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the Molecule A-NHS solution to the this compound solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the unreacted Molecule A-NHS and byproducts using a desalting column or by dialysis against PBS. This step is crucial to prevent the unreacted NHS-ester from reacting with any primary amines on Molecule B in the subsequent step.
-
-
Characterization (Optional but Recommended):
-
Analyze the purified product (Molecule A-PEG6-thiol) using MALDI-TOF mass spectrometry to confirm the successful conjugation by observing the expected mass shift.
-
Step 2: Conjugation of Molecule B-Maleimide to Molecule A-PEG6-thiol
-
Reagent Preparation:
-
Dissolve the purified Molecule A-PEG6-thiol in PBS at a pH of 6.5-7.5.
-
Prepare a stock solution of Molecule B-Maleimide in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the Molecule B-Maleimide solution to the Molecule A-PEG6-thiol solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as DTT or free cysteine to the reaction mixture.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-PEG6-Molecule B) using size-exclusion chromatography, dialysis, or another suitable purification method to remove excess reagents and byproducts.
-
-
Final Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm purity and identity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step conjugation using this compound.
Signaling Pathway Diagram
References
Application Notes and Protocols for Amine-PEG6-thiol in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Amine-PEG6-thiol as a versatile heterobifunctional linker in the development of various biosensor platforms. The unique properties of this linker, combining a terminal amine group, a six-unit polyethylene glycol (PEG) spacer, and a terminal thiol group, make it an ideal choice for surface functionalization and bioconjugation, leading to enhanced biosensor performance.
Introduction to this compound
This compound is a crosslinking reagent that facilitates the stable immobilization of biomolecules onto sensor surfaces. Its key features include:
-
Thiol Group (-SH): Enables strong and stable covalent attachment to gold surfaces, a common material for biosensor transducers, through the formation of a self-assembled monolayer (SAM).
-
Polyethylene Glycol (PEG) Spacer (6 units): The hydrophilic PEG6 chain acts as a spacer, extending the attached biomolecule away from the sensor surface. This minimizes steric hindrance, improves accessibility for target binding, and significantly reduces non-specific adsorption of interfering molecules from the sample matrix, thereby enhancing the signal-to-noise ratio.
-
Amine Group (-NH2): Provides a reactive site for the covalent conjugation of a wide range of biomolecules, such as antibodies, enzymes, and nucleic acid probes, typically through well-established amine-reactive chemistries like N-hydroxysuccinimide (NHS) ester coupling.
Applications in Biosensor Platforms
This compound is a valuable tool for the fabrication of various types of biosensors, including:
-
Nanoparticle-Based Biosensors: For the functionalization of gold nanoparticles (AuNPs) with bioreceptors for colorimetric or other detection modalities.
-
Surface Plasmon Resonance (SPR) Biosensors: For the creation of stable and sensitive sensor surfaces for real-time, label-free interaction analysis.
-
Electrochemical Biosensors: For the modification of gold electrodes to immobilize redox-active probes or capture molecules for sensitive electronic detection.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound or similar thiol-PEG-amine linkers in biosensor development.
| Biosensor Type | Analyte | Bioreceptor | Linker | Key Performance Metric | Value |
| Nanoparticle-Based | Human IgG | Anti-human IgG | SH-PEG-NH2 | Limit of Detection (LOD) | Lower than methods not employing this linker |
| Nanoparticle-Based | Human IgG | Anti-human IgG | dithiolaromatic PEG6-CONHNH2 | Sensitivity | Higher than SH-PEG-NH2 with EDC reaction |
Experimental Protocols
Functionalization of Gold Nanoparticles (AuNPs) for a Colorimetric Biosensor
This protocol describes the functionalization of gold nanorods (GNRs) with an antibody using a thiol-PEG-amine linker for the detection of a target protein.
Materials:
-
Gold Nanorods (GNRs)
-
This compound (or SH-PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Antibody specific to the target analyte
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Centrifugation tubes
-
UV-Vis Spectrophotometer
Protocol:
-
Antibody Thiolation:
-
Prepare a solution of the antibody in PBS.
-
Add a solution of this compound and EDC to the antibody solution. The molar ratio of linker and EDC to the antibody should be optimized, but a starting point is a 100-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. This reaction conjugates the amine group of the linker to the carboxyl groups on the antibody.
-
Remove excess, unreacted linker and EDC by dialysis or using a desalting column.
-
-
Conjugation of Thiolated Antibody to GNRs:
-
Add the thiolated antibody solution to the GNR suspension. The optimal ratio of antibody to GNRs should be determined experimentally.
-
Allow the mixture to react overnight at 4°C with gentle mixing. The thiol groups on the linker will form a covalent bond with the gold surface of the nanorods.
-
Centrifuge the solution to pellet the functionalized GNRs and remove any unbound antibody.
-
Resuspend the GNR pellet in a PBS solution containing a blocking agent, such as 1% BSA, to prevent non-specific binding.
-
-
Characterization and Use:
-
Confirm the functionalization by measuring the change in the longitudinal surface plasmon resonance (LSPR) peak of the GNRs using a UV-Vis spectrophotometer.
-
The functionalized GNRs are now ready for use in a colorimetric assay. The binding of the target analyte to the immobilized antibodies will cause a change in the aggregation state of the GNRs, resulting in a visible color change and a shift in the LSPR peak.
-
Surface Functionalization of a Surface Plasmon Resonance (SPR) Sensor Chip
This protocol provides a general method for immobilizing a protein ligand onto a gold-coated SPR sensor chip using this compound.
Materials:
-
Gold-coated SPR sensor chip
-
This compound
-
Ethanol
-
Deionized (DI) water
-
EDC and NHS
-
Protein ligand (e.g., antibody, enzyme) in a suitable buffer (e.g., acetate buffer, pH 4.5)
-
Ethanolamine hydrochloride (blocking agent)
-
SPR instrument and associated buffers
Protocol:
-
Sensor Chip Cleaning:
-
Clean the gold surface of the SPR chip by rinsing with ethanol and then DI water.
-
Dry the chip under a gentle stream of nitrogen.
-
-
Formation of Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of this compound in ethanol.
-
Immerse the cleaned SPR chip in the thiol solution and incubate for at least 1 hour at room temperature to allow for the formation of a stable SAM.
-
Rinse the chip thoroughly with ethanol and DI water to remove any unbound thiol molecules.
-
Dry the chip under a gentle stream of nitrogen.
-
-
Activation of the this compound Surface:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in water.
-
Inject the EDC/NHS mixture over the sensor surface to activate the terminal carboxyl groups that can be formed from the amine groups under certain conditions or, more commonly, to prepare for subsequent amine coupling.
-
-
Immobilization of the Protein Ligand:
-
Inject the protein ligand solution over the activated sensor surface. The primary amine groups on the ligand will react with the activated surface, forming stable amide bonds.
-
Monitor the immobilization process in real-time using the SPR instrument until the desired level of ligand immobilization is achieved.
-
-
Deactivation of the Surface:
-
Inject a solution of 1 M ethanolamine hydrochloride over the sensor surface to deactivate any remaining active esters and block non-specific binding sites.
-
Modification of a Gold Electrode for an Electrochemical Biosensor
This protocol outlines the steps for modifying a gold electrode with a DNA probe using this compound for electrochemical detection.
Materials:
-
Gold electrode
-
Piranha solution (use with extreme caution) or other suitable cleaning agent
-
This compound
-
Ethanol
-
Amine-modified DNA probe
-
EDC and NHS
-
Phosphate buffer (pH 7.0)
-
Mercaptohexanol (MCH) for backfilling
Protocol:
-
Electrode Cleaning:
-
Clean the gold electrode by immersing it in Piranha solution for a few minutes, followed by thorough rinsing with DI water and ethanol.
-
Dry the electrode with nitrogen gas.
-
-
SAM Formation:
-
Immerse the clean electrode in a 1 mM solution of this compound in ethanol for 1-2 hours.
-
Rinse the electrode with ethanol and dry it.
-
-
DNA Probe Immobilization:
-
Prepare a solution of the amine-modified DNA probe in phosphate buffer.
-
Activate the terminal amine groups of the SAM by incubating the electrode in a solution of EDC and NHS in phosphate buffer for 30 minutes.
-
Rinse the electrode with buffer and then immerse it in the DNA probe solution. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the electrode thoroughly with buffer to remove any unbound DNA probes.
-
-
Backfilling:
-
To passivate the remaining gold surface and orient the DNA probes, immerse the electrode in a 1 mM solution of mercaptohexanol (MCH) in ethanol for 1 hour.
-
Rinse the electrode with ethanol and then buffer. The electrode is now ready for use in electrochemical detection of the target DNA sequence.
-
Visualizations
Application of Amine-PEG6-thiol in PROTAC Synthesis: A Detailed Guide for Researchers
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of the linker, including its length, flexibility, and hydrophilicity, significantly influences the efficacy of the PROTAC. Amine-PEG6-thiol is a versatile heterobifunctional linker that incorporates a six-unit polyethylene glycol (PEG) chain, offering a balance of flexibility and hydrophilicity to the resulting PROTAC molecule. The terminal amine and thiol groups allow for sequential, chemoselective conjugation to the two ligands, providing a robust strategy for PROTAC synthesis.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Key Advantages of this compound in PROTAC Synthesis
-
Enhanced Solubility and Permeability: The hydrophilic PEG chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall bioavailability.
-
Optimal Length and Flexibility: The six-unit PEG chain provides sufficient length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.
-
Heterobifunctional Nature: The presence of distinct amine and thiol reactive handles allows for controlled, stepwise synthesis, minimizing the formation of undesired homodimers or oligomers. This orthogonal reactivity is key to the efficient assembly of the final PROTAC molecule.
-
Reduced Non-specific Binding: The PEG linker can help to minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology and reduced off-target effects.
Application Example: IRAK4-Targeting PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. Its role in initiating inflammatory responses makes it a compelling target for various autoimmune diseases and cancers. PROTACs designed to degrade IRAK4 offer a potential therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.
A series of IRAK4-targeting PROTACs were synthesized by conjugating an IRAK4 inhibitor to the E3 ligase ligand pomalidomide via PEG linkers of varying lengths.[1] These studies demonstrated that the linker length is a critical determinant of degradation efficiency.
Quantitative Data for IRAK4-Targeting PROTACs with PEG Linkers
The following table summarizes the IRAK4 degradation efficiency of PROTACs with different PEG linker lengths in OCI-LY10 and TMD8 cells, two cell lines harboring the MYD88 L265P mutation which leads to constitutive IRAK4 signaling.
| Compound | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG1 | OCI-LY10 | >1000 | <10 |
| PROTAC 2 | PEG2 | OCI-LY10 | 85 | >90 |
| PROTAC 3 | PEG3 | OCI-LY10 | 150 | >90 |
| PROTAC 1 | PEG1 | TMD8 | >1000 | <10 |
| PROTAC 2 | PEG2 | TMD8 | 120 | >90 |
| PROTAC 3 | PEG3 | TMD8 | 200 | >90 |
Data adapted from Duan et al., ACS Med. Chem. Lett. 2021, 12, 82-87.[1]
These results highlight the importance of linker optimization, with the PEG2 linker demonstrating the most potent degradation of IRAK4 in these cell lines.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. First, one of the ligands (either the target protein binder or the E3 ligase ligand) is coupled to the amine end of the linker. Subsequently, the second ligand is conjugated to the thiol end.
Protocol 1: Amide Bond Formation with the Amine Terminus
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand-COOH) to the amine group of this compound.
Materials and Reagents:
-
Ligand-COOH (e.g., Pomalidomide derivative with a carboxylic acid handle)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated Ligand-COOH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand-PEG6-thiol) by flash column chromatography on silica gel.
Protocol 2: Thiol-Maleimide Conjugation with the Thiol Terminus
This protocol describes the conjugation of the purified Ligand-PEG6-thiol to a maleimide-functionalized ligand (Ligand-Maleimide).
Materials and Reagents:
-
Ligand-PEG6-thiol (from Protocol 1)
-
Ligand-Maleimide (e.g., IRAK4 inhibitor with a maleimide handle)
-
Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve Ligand-PEG6-thiol (1.0 eq) in anhydrous DMF or a suitable buffer.
-
Dissolve Ligand-Maleimide (1.0 eq) in the same solvent.
-
Add the Ligand-Maleimide solution to the Ligand-PEG6-thiol solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy.
Visualizations
Signaling Pathway of IRAK4 Degradation
The following diagram illustrates the mechanism of action of an IRAK4-targeting PROTAC.
Caption: IRAK4 PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC Synthesis Workflow.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG chain and heterobifunctional nature facilitate the construction of potent protein degraders with improved physicochemical properties. The successful application of PEG linkers in the development of IRAK4-targeting PROTACs underscores the importance of rational linker design in this exciting field of drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this compound in their PROTAC development programs.
References
Application Notes and Protocols for Creating Self-Assembled Monolayers with Amine-PEG6-Thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation, characterization, and application of self-assembled monolayers (SAMs) using Amine-PEG6-thiol on gold surfaces. The terminal amine group of this molecule offers a versatile platform for the covalent immobilization of biomolecules, making it highly valuable in biosensor development, targeted drug delivery, and fundamental biological studies.
Application Notes
This compound self-assembled monolayers provide a robust and reliable method for functionalizing gold surfaces. The thiol group ensures a strong, covalent-like bond with the gold substrate, while the hexa(ethylene glycol) (PEG6) spacer minimizes non-specific protein adsorption and enhances the biocompatibility of the surface. The terminal primary amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including proteins, antibodies, enzymes, and nucleic acids, through standard amine-reactive crosslinking chemistries.
Key Applications:
-
Biosensor Development: The amine-functionalized surface allows for the direct immobilization of antibodies, enzymes, or other biorecognition elements for the detection of specific analytes. The PEG spacer helps to orient the immobilized biomolecules away from the surface, enhancing their activity and accessibility.
-
Drug Delivery: Gold nanoparticles functionalized with this compound SAMs can be used to create targeted drug delivery systems. Therapeutic agents can be conjugated to the amine terminus, and the PEG linker improves the circulation time and reduces immunogenicity of the nanoparticles.
-
Biomaterial Interfaces: Modifying the surface of medical implants with this compound SAMs can improve their biocompatibility, control protein adsorption, and promote specific cell adhesion through the attachment of cell-binding peptides.
Characterization of this compound SAMs
The quality and properties of the formed SAM can be assessed using various surface-sensitive analytical techniques. Below is a summary of expected quantitative data for a well-formed this compound monolayer on a gold surface.
| Parameter | Technique | Expected Value | References and Notes |
| Ellipsometric Thickness | Spectroscopic Ellipsometry | ~1.5 - 2.5 nm | Estimated based on the molecular length of similar short-chain PEG-thiols. The exact thickness can vary with packing density and tilt angle. |
| Water Contact Angle | Contact Angle Goniometry | 50° - 70° | Amine-terminated surfaces are generally hydrophilic. This value is comparable to other short-chain amine-terminated alkanethiols.[1] |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Au, S, C, O, N | High-resolution spectra should show the Au 4f, S 2p, C 1s, O 1s, and N 1s peaks. |
| Sulfur (S 2p) Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~162 eV (S 2p3/2) | This binding energy is characteristic of a thiolate species covalently bound to a gold surface.[2] A smaller peak around 164 eV may indicate the presence of unbound thiol.[2] |
| Nitrogen (N 1s) Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~400 eV | This corresponds to the primary amine group. A second peak at a higher binding energy (~401-402 eV) may indicate protonated amine groups.[3] |
| Key Infrared Absorptions | FTIR Spectroscopy | C-H stretching (~2850-2950 cm⁻¹), C-O-C stretching (~1110 cm⁻¹), N-H bending (~1600 cm⁻¹) | The absence of a clear S-H stretching peak (~2550 cm⁻¹) indicates the formation of the Au-S bond.[4] |
Experimental Protocols
Protocol for Forming this compound SAMs on Gold
This protocol details the steps for creating a high-quality self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Absolute Ethanol (200 proof)
-
Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass or polypropylene containers
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates to remove any organic contaminants.
-
A common and effective method is to immerse the substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, UV-ozone cleaning or extensive rinsing with ethanol and DI water followed by drying under a stream of nitrogen can be used.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.
-
To ensure the terminal amine group is deprotonated and available for self-assembly, adjust the pH of the solution to approximately 11-12 by adding a few drops of ammonium hydroxide or triethylamine.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the this compound solution.
-
Seal the container to minimize evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, preferably in a desiccator or under an inert atmosphere to prevent contamination and degradation of the amine groups.
-
Protocol for Antibody Immobilization on this compound SAMs
This protocol describes a common method for covalently immobilizing antibodies onto an amine-functionalized surface using a water-soluble carbodiimide crosslinker.
Materials:
-
This compound SAM-coated gold substrate
-
Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups on the Antibody:
-
Prepare a solution of the antibody in the activation buffer.
-
Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the activation buffer.
-
Add the EDC/NHS solution to the antibody solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
-
Immobilization:
-
Apply the activated antibody solution to the this compound SAM-coated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for the formation of amide bonds between the activated antibody and the surface amine groups.
-
-
Blocking:
-
Remove the antibody solution and wash the surface with the wash buffer.
-
Immerse the substrate in the blocking buffer for 30-60 minutes at room temperature to deactivate any unreacted sites on the surface.
-
-
Final Washing:
-
Wash the surface thoroughly with the wash buffer and then with DI water.
-
The antibody-immobilized surface is now ready for use in immunoassays or other applications.
-
Visualizations
Caption: Experimental workflow for creating an antibody-functionalized surface.
Caption: Signaling pathway for an immunosensor utilizing an this compound SAM.
References
Application Notes and Protocols: Amine Group Coupling of Amine-PEG6-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-PEG6-thiol is a heterobifunctional linker containing a primary amine (-NH2) and a thiol (-SH) group separated by a 6-unit polyethylene glycol (PEG) spacer. This configuration allows for the selective conjugation of two different molecules, making it a valuable tool in bioconjugation, drug delivery, and surface modification. The primary amine can be coupled to carboxyl groups or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][2] This document provides detailed protocols and reaction conditions for the selective coupling of the amine group of this compound.
The key to successful conjugation with this compound lies in controlling the reaction conditions to favor the reaction of the amine group while minimizing side reactions involving the thiol group. This is primarily achieved by careful selection of the coupling chemistry and the reaction pH.
Principle of Amine Coupling Reactions
The most common methods for targeting primary amines for conjugation are:
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines in a pH-dependent manner to form stable amide bonds.[2][3] This is a widely used method for labeling proteins and other biomolecules.[1] The reaction is most efficient at a pH range of 7.2 to 8.5.
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the intermediate by converting it to an amine-reactive NHS ester, increasing the efficiency of the coupling reaction. The activation step with EDC is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is favored at a pH of 7 to 8.
Considerations for this compound
When working with this compound, the presence of the free thiol group requires special attention. While the primary amine is the target for the coupling chemistries described above, the thiol group can also participate in certain reactions.
-
pH Control: The reactivity of both the amine and thiol groups is pH-dependent. Primary amines are more nucleophilic at a pH above their pKa (around 8.5-9.5), while thiols are more reactive in their thiolate anion form, which is favored at a pH above its pKa (around 8.5-9.5).
-
Thiol Reactivity: The thiol group can react with maleimides and other thiol-reactive reagents. It is also susceptible to oxidation, leading to the formation of disulfide bonds. To avoid unwanted reactions, it is crucial to use amine-specific coupling chemistry and to control the pH. At a slightly basic pH (7.2-8.5), the reaction of NHS esters with primary amines is significantly faster than any potential side reactions with the thiol group.
Quantitative Data Summary
The following tables summarize the key quantitative data for the amine group coupling of this compound.
Table 1: Optimal Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis. |
| Reaction Time | 30 minutes to 4 hours | Optimization may be required depending on the reactants. |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester | This ensures efficient coupling to the target molecule. |
| Buffer | Phosphate, Borate, Bicarbonate, HEPES | Avoid primary amine-containing buffers like Tris. |
Table 2: Optimal Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 7.2 | For the activation of the carboxyl group with EDC/NHS. |
| Coupling pH | 7.0 - 8.0 | For the reaction of the activated carboxyl with the amine. |
| Temperature | Room Temperature | |
| Activation Time | 15 minutes | |
| Coupling Time | 2 hours to overnight | |
| Molar Ratio | 1.2 to 2-fold molar excess of EDC/NHS over carboxyl | |
| Buffer | MES for activation, PBS or Borate for coupling |
Experimental Protocols
Protocol 1: Coupling of this compound to an NHS Ester-Activated Molecule
This protocol describes a general procedure for conjugating this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the NHS Ester: Dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO before adding it to the reaction buffer.
-
Prepare this compound: Dissolve this compound in the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS
This protocol outlines the two-step procedure for conjugating this compound to a molecule with a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activate Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 1.2 to 2-fold molar excess of EDC and NHS to the carboxylic acid solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Prepare this compound: Dissolve this compound in the Coupling Buffer.
-
Coupling Reaction: Add the activated carboxylic acid solution to the this compound solution. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution to stop the reaction by hydrolyzing unreacted NHS esters.
-
Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method.
Diagrams
References
Troubleshooting & Optimization
how to prevent aggregation during nanoparticle functionalization with Amine-PEG6-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the functionalization of nanoparticles with Amine-PEG6-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?
Aggregation of nanoparticles during surface modification with this compound can be attributed to several factors:
-
Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate.[1]
-
Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.[1]
-
Incorrect pH: The pH of the reaction and storage buffers is crucial. For nanoparticles stabilized by charge, a pH that neutralizes the surface charge can lead to aggregation.[1][2] For instance, amine-functionalized gold nanoparticles are soluble in acidic solutions, but as the pH changes and the surface charge is neutralized, they can lose solubility and aggregate.[2]
-
High Ionic Strength: High salt concentrations can compress the electrical double layer of charge-stabilized nanoparticles, reducing repulsive forces and leading to aggregation due to van der Waals forces.
-
Issues with the PEG Reagent: The quality and purity of the this compound reagent can impact the efficiency of the modification reaction.
-
Improper Reaction Conditions: Factors such as reaction time, temperature, and mixing can influence the success of the PEGylation process.
Q2: How does the molecular weight of the PEG chain affect nanoparticle stability?
Longer PEG chains generally provide better steric stabilization, creating a thicker hydrophilic layer on the nanoparticle surface that more effectively prevents interactions with other nanoparticles. Increasing the PEG molecular weight (MW) can significantly enhance the stability and circulation time of nanoparticles. However, for some applications, shorter PEG chains may be necessary. It is important to note that very long PEG chains can sometimes cause aggregation or destruction of certain types of nanoparticles, like liposomes.
Q3: What is the optimal pH for functionalizing nanoparticles with this compound?
The optimal pH is a balance between maintaining nanoparticle stability and ensuring efficient reaction chemistry. For reactions involving NHS esters, a slightly basic pH (7-8) is often more efficient. For gold nanoparticles, a pH of around 8 has been shown to optimize cysteine binding and stability. It is critical to adjust the pH of the nanoparticle suspension to an optimal level for both stability and the specific conjugation chemistry before adding the PEG reagent.
Q4: Can the solvent used to dissolve the this compound cause aggregation?
Yes, the solvent can play a role. It's important to ensure that the solvent itself does not destabilize the nanoparticles. For example, if nanoparticles are sensitive to a particular organic solvent, introducing the PEG reagent in that solvent could induce aggregation. It is advisable to test the stability of the nanoparticles in the solvent alone before proceeding with the functionalization reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate aggregation upon adding this compound | Incorrect pH neutralizing the nanoparticle surface charge. | Adjust the pH of the nanoparticle solution to a range that ensures stability (e.g., pH 7.5-8.5 for gold nanoparticles) before adding the PEG-thiol. Use a diluted base like 0.1 M NaOH for adjustment. |
| High ionic strength of the PEG-thiol solution. | Prepare the this compound solution in a low-concentration buffer (e.g., 5-10 mM). | |
| Rapid, localized high concentration of the PEG-thiol. | Add the PEG-thiol solution dropwise while gently stirring the nanoparticle solution to ensure uniform mixing. | |
| Aggregation observed after the reaction and during purification | Incomplete reaction leading to insufficient surface coverage. | Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of this compound to nanoparticles. |
| Aggregation during centrifugation. | Optimize the purification process. Use a lower centrifugation speed or a shorter time. If aggregation persists, consider alternative purification methods like dialysis. | |
| Inappropriate storage buffer. | Resuspend the purified PEGylated nanoparticles in a buffer with an optimized pH and low ionic strength to maintain stability. | |
| Functionalized nanoparticles aggregate in high-salt buffers (e.g., PBS) | Insufficient PEG density to provide steric stabilization. | Increase the concentration of this compound during the functionalization reaction to achieve a higher grafting density. |
| Low molecular weight of the PEG chain. | Consider using a PEG-thiol with a higher molecular weight for enhanced steric protection. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
0.1 M NaOH solution
-
Low concentration phosphate buffer (e.g., 10 mM, pH 7.4)
-
Ultrapure water
Procedure:
-
Characterize Initial AuNPs: Before functionalization, characterize the as-synthesized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and zeta potential measurements to establish a baseline.
-
Prepare Ligand Solution: Prepare a fresh solution of this compound in ultrapure water.
-
Adjust pH of AuNP Solution: While gently stirring, slowly add 0.1 M NaOH to the AuNP solution to adjust the pH to approximately 8.0. Monitor the pH carefully using a calibrated pH meter.
-
Ligand Exchange Reaction: To the pH-adjusted AuNP solution, add the this compound solution dropwise while gently stirring. A significant molar excess of the PEG-thiol is recommended to ensure complete surface coverage.
-
Incubation: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.
-
Purification:
-
Centrifuge the functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess ligand.
-
Resuspend the nanoparticle pellet in a suitable buffer, such as 10 mM phosphate buffer at pH 7.4. Repeat the washing step three times.
-
-
Characterize Functionalized AuNPs: Characterize the purified functionalized AuNPs using UV-Vis, DLS, and zeta potential to confirm successful functionalization and assess stability.
Protocol 2: Functionalization of Silica Nanoparticles with this compound via Silanization
This protocol involves a two-step process: first introducing thiol groups onto the silica surface using a silane agent, followed by reaction with a PEG derivative. For direct functionalization with an amine-terminated PEG-silane, the process would be a single silanization step. Here we focus on the more common thiol-ene "click" chemistry approach after initial thiolation.
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Ethanol
-
Amine-PEG6-maleimide
-
Phosphate buffered saline (PBS)
Procedure:
-
Activation of MSNs: Dry the MSNs under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove adsorbed water.
-
Silanization Reaction:
-
In a round-bottom flask, disperse the dried MSNs in anhydrous toluene under an inert atmosphere.
-
Add MPTMS to the MSN suspension (a typical ratio is 1-2 mL of MPTMS per gram of MSNs).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it under reflux with vigorous stirring for 12-24 hours.
-
-
Purification of Thiol-Functionalized MSNs:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized MSNs by centrifugation.
-
Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted MPTMS.
-
-
PEGylation via Thiol-Maleimide Reaction:
-
Disperse the thiol-functionalized MSNs in PBS.
-
Add a solution of Amine-PEG6-maleimide in PBS to the MSN suspension.
-
Allow the reaction to proceed at room temperature for several hours to overnight with gentle mixing.
-
-
Purification of PEGylated MSNs:
-
Collect the functionalized MSNs by centrifugation.
-
Wash the nanoparticles with PBS and then ultrapure water to remove unreacted PEG.
-
-
Characterization: Characterize the final product using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of PEG, and DLS and zeta potential to assess size and surface charge.
Data Presentation
Table 1: Effect of Salt (NaCl) Concentration on Nanoparticle Stability
| Nanoparticle Type | Capping Agent | NaCl Concentration | Observation | Reference |
| Gold Nanoparticles | Citrate | > 50 mM | Irreversible aggregation | |
| Gold Nanoparticles | PEG | 157 mM | Stable | |
| Silver Nanoparticles | Citrate | 100 mM | Immediate aggregation | |
| Silver Nanoparticles | PEG | 100 mM | Stable over 20 days | |
| Polymer-Ag Nanocomposite | Polyacryloyl hydrazide | < 3 wt% | Signs of aggregation | |
| Polymer-Ag Nanocomposite | Polyacryloyl hydrazide | > 3 wt% | Re-dispersion |
Table 2: Influence of PEG Molecular Weight on Nanoparticle Properties
| Nanoparticle System | PEG MW (kDa) | Effect | Reference |
| Polymer-based micelles | 2 to 20 | Increased circulation half-life from 4.6 to 17.7 min | |
| Liposomes | > 5 | Can cause aggregation or destruction | |
| General Nanoparticles | Increasing MW | Enhanced steric stabilization |
Visualizations
References
optimizing pH for Amine-PEG6-thiol reactions with proteins
Welcome to the Technical Support Center for optimizing your protein conjugation protocols. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental procedures to help you navigate the critical role of pH in Amine-PEG-Thiol and related bioconjugation reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Amine-Reactive Conjugation (e.g., using NHS Esters)
Question: Why is my conjugation yield low when targeting protein amines (e.g., lysine residues)?
Answer: Low yield in amine-reactive conjugations is a common issue that typically points to one of three factors: reaction pH, reagent hydrolysis, or buffer composition.
-
Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is strongly pH-dependent.[1]
-
Cause: At a pH that is too low (e.g., < 7.2), the primary amines on your protein (like the epsilon-amino group of lysine) are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react efficiently with the NHS ester.[2][3]
-
Solution: Increase the pH of your reaction buffer to the optimal range of 8.3-8.5.[1][4] This increases the concentration of deprotonated, reactive amine groups (-NH₂), favoring the conjugation reaction.
-
-
NHS Ester Hydrolysis: NHS esters are sensitive to water and will hydrolyze, rendering them inactive. This competing reaction is accelerated at higher pH.
-
Cause: If the pH is too high (e.g., > 9.0), or if the reaction is left for too long in aqueous buffer, a significant portion of your PEG-linker will be hydrolyzed before it can react with the protein. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.
-
Solution: Always prepare your NHS ester solution fresh in an anhydrous solvent like DMSO or DMF and add it to the protein solution immediately before starting the reaction. Perform the reaction within the optimal pH window (8.3-8.5) to balance amine reactivity with NHS ester stability. For large-scale reactions, monitor the pH during the process, as the hydrolysis byproduct can cause it to drop.
-
-
Incorrect Buffer Choice: The components of your buffer can interfere with the reaction.
-
Cause: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your protein for reaction with the NHS ester, drastically reducing your yield.
-
Solution: Use amine-free buffers. Recommended options include 0.1 M sodium phosphate, sodium bicarbonate, or HEPES at the desired pH.
-
Thiol-Reactive Conjugation (e.g., using Maleimides)
Question: I'm observing low or no conjugation efficiency when targeting protein thiols (e.g., cysteine residues). What's wrong?
Answer: Low efficiency in thiol-maleimide reactions is often related to the availability of free thiols, the stability of the maleimide group, or a suboptimal pH.
-
Lack of Available Free Thiols: Cysteine residues can form disulfide bonds with each other, which are unreactive towards maleimides.
-
Cause: Your protein may have its cysteine residues tied up in disulfide bonds, or free thiols may have become oxidized during storage or handling.
-
Solution: Before conjugation, reduce the disulfide bonds in your protein. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not contain a thiol, meaning it doesn't need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be completely removed (e.g., via a desalting column) as it will compete for reaction with the maleimide. To prevent re-oxidation, use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM).
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at higher pH, which renders it inactive.
-
Cause: Storing the maleimide-PEG linker in an aqueous solution or running the reaction at a pH above 7.5 can lead to significant hydrolysis.
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) and add them to the reaction buffer just before use. Avoid long-term storage of maleimide reagents in aqueous buffers.
-
-
Suboptimal pH: The maleimide-thiol reaction is highly dependent on pH.
-
Cause: At pH values below 6.5, the reaction rate is significantly slower because the thiol group is mostly in its protonated (-SH) form, which is less reactive than the thiolate anion (-S⁻) form.
-
Solution: Perform the conjugation within the optimal pH range of 6.5-7.5 to ensure the presence of the reactive thiolate anion while minimizing maleimide hydrolysis and side reactions.
-
Question: I'm seeing non-specific labeling with my maleimide-PEG reagent. How can I prevent this?
Answer: Non-specific labeling with maleimides is typically caused by running the reaction at too high a pH.
-
Cause: Above pH 7.5, maleimide groups can begin to react competitively with primary amines, such as the side chain of lysine. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
-
Solution: Maintain the reaction pH strictly within the 6.5-7.5 range. If possible, perform the reaction at the lower end of this range (e.g., pH 6.5-7.0) to maximize selectivity for thiols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge when choosing a pH for NHS-ester reactions? A1: The core challenge is balancing two competing factors: the nucleophilic attack by the amine on the NHS ester and the hydrolysis of the NHS ester by water. Amine reactivity increases with pH as the amine deprotonates, but the rate of wasteful hydrolysis also increases dramatically. The optimal pH of 8.3-8.5 is the best compromise to maximize the desired reaction while minimizing the competing hydrolysis.
Q2: How should I quench the conjugation reaction? A2: To stop the reaction, you can add a small molecule with a primary amine or thiol to consume any excess reactive linker. For NHS-ester reactions, adding a final concentration of ~1 M Tris or glycine will quench any unreacted ester. For maleimide reactions, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with excess maleimide.
Q3: My protein of interest is not stable at the optimal pH for conjugation. What can I do? A3: If your protein is unstable at the optimal pH (e.g., 8.3-8.5 for NHS esters), you may need to perform the reaction at a lower, suboptimal pH (e.g., 7.5). To compensate for the slower reaction rate at this lower pH, you can increase the reaction time or use a higher molar excess of the PEG linker. Be aware that this may require significant optimization to achieve a good yield without causing other issues.
Q4: How does temperature affect these reactions? A4: Generally, reactions proceed faster at higher temperatures. Most conjugations are performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The lower temperature can be beneficial for protein stability and can also slow the rate of hydrolysis of sensitive reagents like NHS esters, sometimes improving the final yield despite the slower conjugation rate.
Data Presentation
The following tables summarize key quantitative data for optimizing your reaction pH.
Table 1: Effect of pH and Temperature on NHS-Ester Hydrolysis This table illustrates how rapidly the reactive NHS-ester group is inactivated by hydrolysis in aqueous buffers at different pH values and temperatures.
| pH | Temperature | Half-life of NHS-Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Ambient | Minutes |
Table 2: Recommended pH Ranges for Common Bioconjugation Chemistries This table provides the optimal pH windows to maximize reaction efficiency and specificity for amine- and thiol-targeted conjugations.
| Reactive Group on Linker | Target Group on Protein | Chemistry | Optimal pH Range | Key Considerations | Reference(s) |
| NHS Ester | Primary Amine (Lysine) | Amide Bond Formation | 8.3 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis. | |
| Maleimide | Thiol (Cysteine) | Thioether Formation | 6.5 - 7.5 | Maximizes thiol selectivity; avoids side reactions with amines at higher pH. |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive PEG-NHS Ester
This protocol provides a starting point for conjugating an NHS-ester functionalized PEG linker to primary amines on a target protein.
Materials:
-
Protein of interest
-
Amine-Reactive PEG-NHS Ester
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS Ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Aqueous solutions of NHS esters should be used immediately after preparation.
-
Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS Ester to the protein solution while gently mixing. The optimal molar ratio should be determined empirically for each protein.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS Ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess, unreacted PEG linker and quenching reagents using a desalting column, dialysis, or another suitable chromatography method.
Protocol 2: General Protein Labeling with a Thiol-Reactive PEG-Maleimide
This protocol is for conjugating a maleimide-functionalized PEG linker to free thiol groups on a protein, including an optional pre-reduction step.
Materials:
-
Protein of interest
-
Thiol-Reactive PEG-Maleimide
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
(Optional) Reducing Agent: TCEP hydrochloride
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
(Optional) Reduce Disulfide Bonds: If your protein does not have accessible free thiols, they must be generated by reduction.
-
Dissolve the protein in Reaction Buffer.
-
Add a 10- to 20-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before proceeding. If using DTT, it must be removed completely before the next step.
-
-
Prepare the Protein Solution: Ensure the protein is in a thiol-free, degassed Reaction Buffer (pH 6.5-7.5) at a concentration of 1-10 mg/mL. The inclusion of EDTA helps prevent re-oxidation of thiols.
-
Prepare the PEG-Maleimide Solution: Immediately before use, dissolve the PEG-Maleimide in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under gentle mixing. To prevent re-oxidation, the reaction can be performed under an inert atmosphere (nitrogen or argon).
-
Purify the Conjugate: Remove unreacted PEG-Maleimide by a desalting column, dialysis, or size-exclusion chromatography. Quenching is often not necessary if purification is performed promptly.
Visualizations
Caption: Troubleshooting workflow for low yield in amine-reactive conjugations.
Caption: The pH-dependent trade-off for NHS-ester conjugation reactions.
Caption: pH optimization guide for selective maleimide-thiol reactions.
References
challenges in working with Amine-PEG6-thiol and solutions
Welcome to the technical support center for Amine-PEG6-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this heterobifunctional linker. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a primary amine (-NH2) on one end and a thiol (-SH) group on the other, separated by a 6-unit polyethylene glycol (PEG) spacer. The amine group reacts with activated esters (like NHS esters) and carboxylic acids, while the thiol group reacts with maleimides and other sulfhydryl-reactive moieties.[1][2][3] This linker is commonly used in bioconjugation to link two different molecules, such as a protein to a small molecule drug, or to functionalize surfaces like nanoparticles.[4]
Q2: How should I store and handle this compound?
Proper storage is critical to maintain the reactivity of the linker. It should be stored at -20°C and protected from moisture.[5] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ends. For optimal stability, especially of the thiol group, storing under an inert gas like argon or nitrogen is recommended. Solutions should be prepared fresh for each experiment and any unused reconstituted reagent should be discarded.
Q3: In what solvents is this compound soluble?
This compound is soluble in water and many common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). The PEG spacer enhances its solubility in aqueous buffers.
Q4: What are the optimal pH conditions for conjugation reactions?
The optimal pH depends on which end of the linker you are reacting:
-
Amine End (with NHS esters): The reaction is most efficient at a pH of 7.2-8.5. Common buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.
-
Thiol End (with maleimides): The reaction is highly specific for thiols at a pH of 6.5-7.5. Above pH 7.5, the maleimide group can react with amines, leading to non-specific conjugation. Below pH 6.5, the reaction rate is significantly reduced.
Q5: How can I prevent the oxidation of the thiol group?
The thiol group is susceptible to oxidation, which leads to the formation of disulfide bonds (dimerization). To prevent this, consider the following:
-
Use Degassed Buffers: Degassing the reaction buffer by bubbling with an inert gas (argon or nitrogen) or by vacuum can remove dissolved oxygen.
-
Add Chelating Agents: Include a chelating agent like EDTA (1-2 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation.
-
Use Reducing Agents (with caution): If you are working with a protein that has disulfide bonds you wish to reduce to create free thiols for conjugation, you can use TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) because it does not need to be removed before adding the maleimide-containing molecule. If DTT is used, it must be completely removed (e.g., by dialysis or a desalting column) before the conjugation step.
Q6: How do I confirm that my conjugation was successful?
Several analytical techniques can be used to characterize the final conjugate:
-
SDS-PAGE: A shift in the molecular weight on the gel compared to the unconjugated protein indicates successful PEGylation.
-
Mass Spectrometry (ESI-MS or MALDI-MS): This provides the most accurate assessment of the conjugate's molecular weight and can determine the number of PEG linkers attached (degree of labeling).
-
HPLC: Techniques like Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography can be used to separate the conjugate from unreacted starting materials and assess purity.
Q7: How can I quantify the number of free thiols before and after the reaction?
Ellman's test is a common colorimetric assay used to quantify free sulfhydryl groups. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm. By comparing the absorbance before and after the reaction, you can determine the efficiency of the thiol conjugation.
Troubleshooting Guide
This guide addresses common problems such as low reaction yield, non-specific binding, and product instability.
Problem 1: Low or No Conjugation Yield
If you observe a low yield of your desired conjugate, several factors could be responsible. The following decision tree can help diagnose the issue.
Problem 2: Product Aggregation or Precipitation
Aggregation of the final conjugate can occur, particularly when working with hydrophobic molecules.
| Possible Cause | Solution |
| Increased Hydrophobicity | The conjugated molecule may be hydrophobic, leading to poor solubility of the final product in aqueous buffers. |
| * Perform the conjugation in a buffer containing a small amount of an organic co-solvent (e.g., 5-10% DMSO or DMF). | |
| * The PEG6 spacer is designed to increase hydrophilicity, but for very hydrophobic molecules, a longer PEG chain may be necessary. | |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be near the isoelectric point of the protein conjugate, causing it to precipitate. |
| * Adjust the pH of the buffer away from the pI of the protein. | |
| * Modify the salt concentration of the buffer. | |
| High Protein Concentration | Working with highly concentrated protein solutions can sometimes lead to aggregation during the conjugation process. |
| * Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). |
Problem 3: Non-Specific Conjugation or Multiple Products
The presence of unexpected byproducts or multiple PEGylated species can complicate purification and analysis.
| Possible Cause | Solution |
| Incorrect pH for Thiol Reaction | If the pH for a maleimide reaction is above 7.5, the maleimide can react with primary amines (e.g., lysine residues), leading to non-specific labeling. |
| * Strictly maintain the reaction pH between 6.5 and 7.5 for thiol-maleimide coupling. | |
| Hydrolysis of Maleimide or NHS-ester | In aqueous buffers, both the maleimide and NHS-ester groups can hydrolyze over time, becoming unreactive. If one end reacts and the other hydrolyzes before the second reaction step, it can lead to an incomplete product. |
| * Perform the conjugation steps as quickly as possible. Prepare linker solutions immediately before use. | |
| * Consider a one-pot reaction if feasible, but sequential addition is often preferred for better control. | |
| Multiple Reactive Sites on Biomolecule | If your protein has multiple available amines or thiols, you will likely get a heterogeneous mixture of products with varying degrees of PEGylation. |
| * To control the reaction, use a lower molar excess of the this compound linker. | |
| * Purification using Ion-Exchange Chromatography (IEX) can often separate species with different numbers of attached PEG chains. |
Experimental Protocols
Two-Step Protocol: Conjugating a Protein (Molecule A) to a Thiol-Reactive Molecule (Molecule B)
This protocol outlines a common workflow where the amine end of the linker is first reacted with a protein, and the now PEGylated protein is subsequently reacted with a second molecule containing a maleimide group.
Materials:
-
Protein A (containing primary amines)
-
Molecule B (containing a maleimide group)
-
This compound
-
Amine-Reactive Buffer: 0.1 M Phosphate buffer + 150 mM NaCl, pH 7.5 (Amine-free)
-
Thiol-Reactive Buffer: 0.1 M Phosphate buffer + 150 mM NaCl + 2 mM EDTA, pH 7.0 (Degassed)
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0
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Anhydrous DMSO or DMF
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Desalting column (e.g., Sephadex G-25) for purification
Procedure:
Step 1: Reaction of Protein A with this compound (Amine Reaction)
-
Prepare Protein A: Dissolve Protein A in the Amine-Reactive Buffer to a concentration of 2-5 mg/mL.
-
Prepare Linker: Allow the vial of this compound to warm to room temperature. Dissolve it in DMSO to create a 10-20 mM stock solution immediately before use.
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Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
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Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
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Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol-Reactive Buffer. This step is crucial to prevent the unreacted linker from reacting with Molecule B. The collected fractions will contain your Protein-PEG-thiol conjugate.
Step 2: Reaction of Protein-PEG-thiol with Molecule B (Thiol Reaction)
-
Prepare Molecule B: Dissolve the maleimide-containing Molecule B in DMSO.
-
Conjugation: Add a 1.5- to 5-fold molar excess of Molecule B to the purified Protein-PEG-thiol solution from Step 1.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light if Molecule B is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Final Purification: Purify the final conjugate (Protein-PEG-Molecule B) from excess reagents using an appropriate method, such as Size-Exclusion Chromatography (SEC).
Step 3: Analysis
-
Analyze the purified conjugate using SDS-PAGE and/or Mass Spectrometry to confirm the reaction and assess purity.
Summary of Reaction Parameters
The following table summarizes the key quantitative parameters for optimizing your conjugation reactions.
| Parameter | Amine Reaction (with NHS Ester) | Thiol Reaction (with Maleimide) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffers | PBS, HEPES, Borate (Amine-free) | Phosphate, HEPES (Degassed, with EDTA) |
| Molar Excess of Linker | 10 - 50 fold (over protein) | 1.5 - 10 fold (over PEGylated intermediate) |
| Typical Reaction Time | 30 min - 2 hours at RT | 2 hours at RT or Overnight at 4°C |
| Quenching Reagents | Tris, Glycine, Hydroxylamine | Cysteine, 2-Mercaptoethanol |
References
Technical Support Center: Improving the Efficiency of Amine-PEG6-thiol as a Linker
Welcome to the technical support center for the Amine-PEG6-thiol linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the amine end of the this compound linker with an NHS ester?
The optimal pH for the reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] The reaction rate is significantly influenced by pH; below pH 7.2, the amine group is largely protonated and less nucleophilic, slowing the reaction.[3] Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which competes with the desired conjugation reaction and can reduce the overall yield.[1][3] For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: What is the optimal pH for reacting the thiol end of the this compound linker with a maleimide group?
The ideal pH range for the reaction between a thiol (sulfhydryl) group and a maleimide is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols over amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines (like lysine residues).
Q3: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
Low conjugation yield can stem from several factors. Here are some common causes and their solutions:
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Suboptimal pH: Ensure the pH of your reaction buffer is within the optimal range for the specific reaction (pH 7.2-8.5 for amine-NHS ester; pH 6.5-7.5 for thiol-maleimide).
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Inactive Linker: The this compound linker is sensitive to moisture and oxidation. Store the linker at -20°C under an inert gas and handle it in a dry environment to prevent degradation.
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Hydrolysis of NHS Ester: If reacting the amine end, prepare the NHS ester solution immediately before use, as it readily hydrolyzes in aqueous solutions, especially at higher pH.
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Oxidation of Thiol: The thiol group can oxidize to form disulfide bonds, rendering it unreactive towards maleimides. It is recommended to degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. If necessary, reduce your protein or molecule with a reducing agent like TCEP prior to conjugation, ensuring to remove the reducing agent before adding the maleimide-functionalized molecule.
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Incorrect Stoichiometry: An excess of the linker is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific molecules to avoid steric hindrance.
Q4: How can I prevent the formation of disulfide bonds with the thiol group on my linker?
To minimize the formation of disulfide bonds, which can reduce the efficiency of your conjugation, consider the following precautions:
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Use Degassed Buffers: Removing dissolved oxygen from your buffers can significantly reduce the rate of thiol oxidation.
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Work in an Inert Atmosphere: Whenever possible, handle the linker and perform reactions under an inert gas like nitrogen or argon.
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Include a Chelating Agent: Add 1-5 mM of EDTA to your reaction buffer to sequester metal ions that can catalyze the oxidation of thiols.
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Keep Reactions on Ice: Lowering the temperature can slow down the rate of oxidation.
Q5: The conjugate I formed with a maleimide is unstable. What is happening and how can I improve its stability?
The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in biological systems. To improve the stability of the conjugate, you can:
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Induce Hydrolysis of the Maleimide Ring: After the conjugation reaction, incubating the conjugate at a slightly higher pH (around 8.5-9.0) can promote the hydrolysis of the maleimide ring, making the linkage more stable and less susceptible to the retro-Michael reaction.
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Consider Alternative Chemistries: If stability remains an issue, you might explore other thiol-reactive chemistries that form more stable linkages.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. For amine-NHS ester reactions, use a pH between 7.2 and 8.5. For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5. |
| Degraded Linker | Store the this compound linker at -20°C under an inert gas. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh before each use. |
| Hydrolysis of Reactive Groups | For amine-NHS ester reactions, avoid storing the NHS ester in aqueous solutions. For thiol-maleimide reactions, be aware that the maleimide ring can hydrolyze at pH values above 7.5. |
| Oxidized Thiol Groups | Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM). If necessary, reduce your molecule with a non-thiol-containing reducing agent like TCEP and remove it before conjugation. |
| Suboptimal Molar Ratio | Start with a 10-20 fold molar excess of the linker over your target molecule and optimize as needed. |
| Steric Hindrance | If your molecule is large, a very high excess of the linker might lead to steric hindrance. Try optimizing the molar ratio to find the best balance. |
Issue 2: Protein Aggregation During Conjugation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If the linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing your protein. |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of your conjugation buffer. Sometimes, the addition of stabilizing excipients can help. |
| Hydrophobic Interactions | The PEG linker is designed to increase hydrophilicity, but if you are conjugating a very hydrophobic molecule, aggregation can still occur. Consider using a longer PEG linker if available. |
Quantitative Data Summary
Table 1: Effect of pH on Amine-NHS Ester Reaction Efficiency
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amine is protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate to High | Moderate | Good |
| 8.0 - 8.5 | High | High | Optimal |
| > 8.5 | High | Very High | Decreased due to rapid hydrolysis |
Table 2: Effect of pH on Thiol-Maleimide Reaction Efficiency
| pH Range | Thiol Reactivity (as thiolate) | Maleimide Stability (vs. Hydrolysis) | Selectivity for Thiol vs. Amine | Overall Conjugation Efficiency |
| < 6.5 | Low | High | High | Low reaction rate |
| 6.5 - 7.5 | Optimal | High | Very High (approx. 1000-fold) | Optimal |
| > 7.5 | High | Decreasing | Decreasing (competing reaction with amines) | Reduced efficiency and specificity |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a two-step process where the amine end of the linker is first reacted with an NHS-activated molecule, followed by the reaction of the thiol end with a maleimide-functionalized molecule.
Materials:
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This compound
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NHS-activated molecule of interest
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Maleimide-functionalized molecule of interest
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Reaction Buffer 1: 0.1 M sodium phosphate buffer, pH 8.0
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Reaction Buffer 2: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Anhydrous DMSO or DMF
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Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Amine-NHS Ester Conjugation
-
Dissolve your NHS-activated molecule in Reaction Buffer 1 to a desired concentration.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.
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Add a 10-20 fold molar excess of the this compound solution to the NHS-activated molecule solution. The final concentration of the organic solvent should not exceed 10%.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
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Purify the resulting Thiol-PEG6-conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
Step 2: Thiol-Maleimide Conjugation
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Dissolve the purified Thiol-PEG6-conjugate in Reaction Buffer 2.
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Dissolve your maleimide-functionalized molecule in Reaction Buffer 2.
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Add the maleimide-functionalized molecule to the Thiol-PEG6-conjugate solution. A 1.5 to 5-fold molar excess of the maleimide is a good starting point.
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Incubate the reaction for 2-4 hours at room temperature.
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Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted components.
Protocol 2: Quantification of Unreacted Thiols using Ellman's Reagent
This protocol can be used to determine the concentration of free thiol groups, which can help in assessing conjugation efficiency.
Materials:
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Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
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Thiol-containing sample
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Cysteine or another standard thiol for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB in the Reaction Buffer.
-
Prepare a series of known concentrations of your thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Add the DTNB solution to each standard and your sample.
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Incubate for 15 minutes at room temperature.
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Measure the absorbance at 412 nm.
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Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of thiols in your sample by interpolating its absorbance on the standard curve.
Visualizations
Caption: A two-step experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting workflow for addressing low conjugation yield.
Caption: Competing reactions of an NHS ester: aminolysis versus hydrolysis.
References
stability issues with Amine-PEG6-thiol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amine-PEG6-thiol. The information is presented in a question-and-answer format to directly address common stability issues and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment under an inert gas such as argon or nitrogen.[1] It is also advisable to protect the compound from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For optimal performance, it is recommended to re-test the material after six months of storage.[1]
Q2: What is the primary cause of this compound degradation in aqueous solutions?
A2: The primary cause of degradation for the thiol group in this compound in aqueous solutions is oxidation. This process leads to the formation of disulfide bonds between two thiol-containing molecules. This oxidation can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, and certain metal ions.
Q3: How does pH affect the stability and reactivity of this compound?
A3: The pH of the aqueous solution significantly impacts both the stability of the thiol group and the reactivity of both the amine and thiol functionalities.
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Thiol Group Stability and Reactivity : The thiol group is more susceptible to oxidation at neutral to alkaline pH. For conjugation reactions with maleimides, a pH range of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic for reaction while minimizing disulfide formation and side reactions with amines.[2]
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Amine Group Reactivity : The primary amine group is most reactive with N-hydroxysuccinimide (NHS) esters at a pH range of 7.0-9.0.[2] At lower pH, the amine is protonated and less nucleophilic, reducing reaction efficiency.
Q4: Can I use standard buffers like PBS for my reactions with this compound?
A4: Yes, standard buffers like Phosphate-Buffered Saline (PBS), MES, and HEPES can be used. However, it is crucial to ensure that the buffer is free of any thiol-containing components, as these will compete with your target molecule for reaction.[2] Additionally, the choice of buffer can influence the rate of thiol oxidation, with some buffers potentially chelating metal ions that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Q: I am experiencing a low yield in my conjugation reaction with this compound. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can often be resolved by systematically evaluating the components and conditions of your reaction. The following workflow can help identify the root cause.
Issue 2: Protein Aggregation Post-Conjugation
Q: My protein is aggregating after conjugation with this compound. What can I do to prevent this?
A: Protein aggregation following conjugation can be a significant challenge. The hydrophilic PEG spacer in this compound is designed to enhance solubility and stability, but other factors can contribute to aggregation.
References
avoiding disulfide bond formation with Amine-PEG6-thiol
Welcome to the technical support center for Amine-PEG6-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted disulfide bond formation and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is disulfide bond formation a concern?
This compound is a heterobifunctional linker containing a primary amine (-NH2) at one end and a thiol (-SH) group at the other, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3] The thiol group is highly reactive and crucial for conjugation chemistries, such as thiol-maleimide reactions.[4][5] However, the thiol group is susceptible to oxidation, where two thiol groups react to form a disulfide bond (-S-S-). This dimerization consumes the reactive thiol group, rendering the molecule inactive for its intended conjugation and leading to impurities in the final product.
Q2: What are the main factors that promote disulfide bond formation?
Several factors can accelerate the oxidation of thiols to disulfides:
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pH: Thiol oxidation is significantly faster at neutral to alkaline pH (pH > 7). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).
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Presence of Oxygen: Molecular oxygen in the solution can act as an oxidizing agent, leading to disulfide bond formation.
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Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can catalyze thiol oxidation.
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Light: Exposure to light can also promote the photochemical transformation of thiols.
Q3: How should I properly store and handle this compound to minimize oxidation?
Proper storage and handling are critical to maintain the integrity of the thiol group.
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Storage: Store this compound at -20°C in a desiccated, dark environment. It is best to store it under an inert gas like argon or nitrogen to minimize exposure to oxygen.
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Handling: When preparing solutions, use deoxygenated (degassed) buffers. Prepare solutions fresh for each use and avoid repeated freeze-thaw cycles. Minimize exposure to light.
Q4: What are reducing agents and how can they help prevent disulfide bond formation?
Reducing agents are chemical compounds that can cleave disulfide bonds, regenerating the free thiol groups. They are essential for ensuring that your this compound is in its active, reduced state before conjugation.
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TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range (1.5-9.0). A key advantage of TCEP is that it does not contain a thiol group itself, so it does not need to be removed before subsequent thiol-specific reactions like maleimide conjugation.
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DTT (Dithiothreitol): DTT is another effective reducing agent. However, it contains thiol groups and must be completely removed from the solution before proceeding with thiol-reactive conjugations, as it will compete with your this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency in a thiol-maleimide reaction | Oxidation of this compound: The thiol group has formed a disulfide bond and is no longer available for reaction. | 1. Pre-treat your this compound solution with a reducing agent like TCEP before initiating the conjugation reaction. 2. Ensure you are using deoxygenated buffers for your reaction. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the maleimide: The maleimide group on your reaction partner is unstable at high pH. | 1. Maintain the reaction pH in the optimal range of 6.5-7.5 for thiol-maleimide conjugation. 2. Prepare maleimide solutions fresh. | |
| Inconsistent experimental results | Variable amounts of active (reduced) this compound: The degree of disulfide formation may vary between batches or experiments. | 1. Quantify the free thiol concentration before each experiment using Ellman's reagent (DTNB). 2. Standardize your handling and storage procedures to minimize oxidation. |
| Appearance of unexpected high molecular weight species in analysis (e.g., SDS-PAGE, Mass Spectrometry) | Formation of disulfide-linked dimers or oligomers: Your this compound has self-reacted. | 1. Follow the preventative measures outlined above (use of reducing agents, pH control, deoxygenated buffers). 2. Purify your this compound or reaction mixture to remove disulfide-linked species. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows you to determine the concentration of free, reactive thiol groups in your this compound solution.
Materials:
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This compound solution
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Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
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Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
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Cysteine or another thiol standard of known concentration
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UV-Vis Spectrophotometer
Procedure:
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Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).
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Prepare a standard curve using known concentrations of the cysteine standard.
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Add a small volume of your this compound solution to the reaction buffer.
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Add the DTNB stock solution to your sample and the standards.
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Incubate at room temperature for 15 minutes.
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Measure the absorbance at 412 nm.
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Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm.
Protocol 2: Reduction of Disulfide Bonds with TCEP
This protocol describes how to reduce any existing disulfide bonds in your this compound solution to ensure maximum reactivity.
Materials:
-
This compound solution
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TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
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Reaction Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
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Prepare a stock solution of TCEP (e.g., 100 mM in water).
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Dissolve your this compound in the reaction buffer.
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Add TCEP to the this compound solution to a final concentration of 1-5 mM. A 10-20 fold molar excess of TCEP over the thiol is a common starting point.
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Incubate at room temperature for 30-60 minutes.
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The reduced this compound solution is now ready for use in your conjugation reaction. TCEP does not need to be removed.
Visual Guides
References
Technical Support Center: Purification of Amine-PEG6-thiol Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Amine-PEG6-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common purification methods for this compound conjugates include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX). Non-chromatographic techniques like dialysis and diafiltration/ultrafiltration can also be employed, particularly for removing small molecule impurities. The choice of method depends on the specific properties of the conjugate and the impurities to be removed.[1][]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Removing unreacted this compound can be challenging due to its similarity to the desired conjugate.
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RP-HPLC: This is often the most effective method as the hydrophobicity of the conjugate will likely differ from the unreacted PEG linker.[3][4]
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Dialysis/Diafiltration: If the conjugate is attached to a much larger molecule (e.g., a protein), a membrane with an appropriate molecular weight cutoff (MWCO) can be used to remove the smaller, unreacted PEG linker.[5]
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Ion-Exchange Chromatography (IEX): If the charge of the conjugate is significantly different from the unreacted PEG, IEX can be a viable separation method.
Q3: How do I prevent the formation of disulfide bonds (dimerization) during purification?
A3: The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers. To prevent this:
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Work at low pH: Keeping the pH of the buffers below 7 can help to keep the thiol group protonated and less reactive.
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Use reducing agents: Adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the purification buffers can help maintain the thiol in its reduced state. However, excess reducing agent will need to be removed in a subsequent step.
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Degas buffers: Removing dissolved oxygen from all buffers by sparging with an inert gas like nitrogen or argon can minimize oxidation.
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Work quickly and at low temperatures: Minimizing the exposure of the conjugate to ambient conditions can reduce the chances of oxidation.
Q4: What analytical techniques can be used to assess the purity of the this compound conjugate?
A4: Purity assessment is crucial. Common techniques include:
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RP-HPLC: An analytical RP-HPLC method can be used to determine the percentage of the desired conjugate and identify impurities.
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are invaluable for confirming the molecular weight of the conjugate and identifying any side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and to quantify the degree of functionalization.
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Quantification of Free Thiols: Assays like the Ellman's test can be used to determine the amount of free, reactive thiol in the purified conjugate.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unreacted PEG | Inappropriate column chemistry or gradient. | - Use a C18 or C8 column with a shallow gradient of acetonitrile or methanol in water.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to both mobile phases to improve peak shape. |
| Broad peaks | - Secondary interactions with the stationary phase.- Polydispersity of the PEG. | - Optimize the mobile phase composition and gradient.- Ensure the this compound starting material is of high purity and low polydispersity. |
| Low recovery | Irreversible adsorption to the column. | - Use a different column chemistry (e.g., a wider pore size column).- Adjust the mobile phase pH. |
| Conjugate degradation | Hydrolysis of the conjugate on the column. | - For sensitive conjugates, consider using a buffer system with a neutral pH, if compatible with the separation. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Co-elution of conjugate and unreacted PEG | Similar hydrodynamic volume. | - SEC is generally not suitable for separating molecules with small differences in size, such as a small molecule conjugated to a short PEG linker. It is more effective when the conjugate is significantly larger than the unreacted PEG. |
| Peak tailing | Ionic or hydrophobic interactions with the column matrix. | - Increase the ionic strength of the mobile phase (e.g., by adding 150 mM NaCl).- Add a small amount of an organic modifier like isopropanol to the mobile phase. |
| Low resolution | Inappropriate column for the molecular weight range. | - Select a column with a fractionation range appropriate for the size of the conjugate and impurities. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor binding of the conjugate to the column | - Incorrect pH of the buffer.- Insufficient charge difference between the conjugate and the stationary phase. | - Adjust the pH of the buffer to ensure the conjugate has the opposite charge of the column resin.- Use a salt gradient to elute the bound molecules. |
| Co-elution with impurities | Similar charge properties. | - Optimize the salt gradient to improve resolution.- Consider using a different type of IEX resin (strong vs. weak). |
| Low recovery | Strong, irreversible binding to the column. | - Increase the salt concentration in the elution buffer.- Adjust the pH of the elution buffer. |
Experimental Protocols
General Protocol for RP-HPLC Purification
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Column Selection: Choose a suitable reversed-phase column, such as a C18 or C8 column, with a pore size appropriate for the conjugate.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Degas both mobile phases thoroughly.
-
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Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
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Chromatography:
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Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B).
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Inject the sample.
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Run a linear gradient to a higher concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
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Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength specific to an incorporated chromophore).
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-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
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Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC or mass spectrometry. Pool the pure fractions.
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Solvent Removal: Remove the organic solvent and TFA, typically by lyophilization.
General Protocol for Preventing Disulfide Bond Formation
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Buffer Preparation: Prepare all buffers (e.g., for chromatography or dialysis) and degas them by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
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pH Adjustment: Adjust the pH of the buffers to be slightly acidic (pH 6.0-6.5) to decrease the reactivity of the thiol group.
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Addition of Reducing Agent (Optional): If necessary, add a low concentration of a reducing agent like TCEP (e.g., 0.1-0.5 mM) to the buffers.
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Sample Handling: Keep the sample on ice or at a reduced temperature whenever possible to slow down the rate of oxidation.
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Inert Atmosphere: If the sample is particularly sensitive, perform purification steps in a glove box under an inert atmosphere.
Purification Workflow
The following diagram illustrates a logical workflow for selecting a suitable purification method for this compound conjugates.
Caption: Purification method selection workflow.
References
impact of PEG linker length on PROTAC efficacy
## Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the impact of polyethylene glycol (PEG) linker length on efficacy.
Troubleshooting Guides
Issue: Poor target protein degradation despite successful ternary complex formation.
Possible Cause: The length of the PEG linker may not be optimal for orienting the E3 ligase and the target protein for efficient ubiquitination. Even if a ternary complex forms, an improper distance or geometry can hinder the transfer of ubiquitin to the target protein.[1] A linker that is too short can cause steric hindrance, while a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[1][2]
Troubleshooting Steps:
-
Synthesize a Library of PROTACs with Varying PEG Linker Lengths: It is crucial to empirically determine the optimal linker length. A common approach is to synthesize PROTACs with a range of PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[3][4]
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Assess Degradation Across a Concentration Range: Test the degradation activity of each PROTAC construct across a broad concentration range (e.g., 0.1 nM to 10 µM) in a relevant cell line. This will help determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each linker length.
-
Perform Ternary Complex Biophysical Assays: If available, utilize techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure the cooperativity (α) of ternary complex formation for each linker length. A higher cooperativity value generally indicates a more stable and productive complex.
-
Structural Biology Studies: For a more in-depth understanding, co-crystal structures or cryo-EM studies of the ternary complex with different linker lengths can provide invaluable insights into the specific molecular interactions and guide linker design.
Caption: Workflow for optimizing PROTAC PEG linker length.
Issue: Significant "hook effect" observed, leading to reduced degradation at high PROTAC concentrations.
Possible Cause: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.
Troubleshooting Steps:
-
Re-evaluate the Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of concentrations to accurately characterize the hook effect.
-
Test Different Linker Lengths: The optimal linker length can vary for each target and E3 ligase combination. It is recommended to test a range of linker lengths to identify one that minimizes the hook effect while maintaining high degradation efficacy.
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Modify Linker Composition: In addition to length, the chemical makeup of the linker can be altered. Incorporating more rigid elements, such as piperazine or triazole rings, can modulate the conformational flexibility of the PROTAC and potentially reduce the hook effect.
Caption: The hook effect: binary vs. ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical range of PEG linker lengths used in PROTAC design?
A1: The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene glycol units. However, the optimal length is highly dependent on the specific target protein and E3 ligase pair. The table below summarizes data from several studies, illustrating the diversity of optimal linker lengths.
| Target Protein | E3 Ligase | Optimal PEG Linker (n units) | Reference(s) |
| BRD4 | CRBN | 0, 4, and 5 | |
| BTK | CRBN | ≥ 4 | |
| ERα | VHL | 16-atom length | |
| TBK1 | VHL | >12 atoms (peaking at 21 atoms) |
Q2: How does PEG linker length affect the physicochemical properties of a PROTAC?
A2: The length of the PEG linker significantly influences several key physicochemical properties of the PROTAC molecule:
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Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which can be beneficial for both in vitro assays and in vivo applications.
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Permeability: There is a trade-off between linker length and cell permeability. While shorter linkers often lead to better permeability, longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.
-
Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be advantageous for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also lead to an entropic penalty for ternary complex formation.
Q3: What experimental methods can be used to assess the impact of linker length on ternary complex formation?
A3: Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex:
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Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This is a sensitive method to assess the proximity of the target protein and E3 ligase upon PROTAC-induced complex formation and is well-suited for high-throughput screening.
Caption: PROTAC-mediated protein degradation pathway.
Q4: Are there any computational tools that can help predict the optimal PEG linker length?
A4: While empirical testing remains the gold standard, computational modeling is increasingly being used to guide PROTAC design.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the PROTAC and the dynamics of ternary complex formation, helping to predict which linker lengths are most likely to result in a stable and productive complex.
-
Protein-Protein Docking: Docking algorithms can predict the binding mode of the PROTAC to the target protein and the E3 ligase, informing the design of linkers with appropriate length and geometry.
-
Free Energy Perturbation (FEP): FEP calculations can estimate the relative binding affinities of a series of PROTACs with different linkers, helping to prioritize which compounds to synthesize and test.
It is important to note that these computational methods are still evolving and should be used in conjunction with experimental validation.
References
strategies to minimize non-specific binding with Amine-PEG6-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding when using Amine-PEG6-thiol for surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It possesses a thiol (-SH) group at one end, which forms a stable self-assembled monolayer (SAM) on gold surfaces through a strong gold-thiol bond.[1] The other end features a primary amine (-NH2) group, separated from the thiol by a six-unit polyethylene glycol (PEG) chain. This terminal amine group is available for the covalent immobilization of biomolecules like proteins, antibodies, or nucleic acids, making it a versatile tool for developing biosensors, and functionalized nanoparticles for drug delivery and tracking.[2][3]
Q2: What are the main causes of non-specific binding on surfaces functionalized with this compound?
A2: Non-specific binding (NSB) on these surfaces arises from several non-covalent interactions between unwanted molecules in the sample and the functionalized surface.[1] Key causes include:
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Electrostatic Interactions: Unreacted, positively charged amine groups on the surface can attract negatively charged proteins from the sample.[1]
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Hydrophobic Interactions: If the PEG layer is not dense enough, exposed regions of the underlying substrate or the alkyl portions of the linker can interact with hydrophobic regions of proteins.
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Surface Defects: Incomplete or poorly formed SAMs can leave exposed patches of the gold substrate, which are prone to protein adsorption.
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Contaminants: Impurities on the substrate or in the reagents can create active sites for non-specific binding.
Q3: How does the PEG6 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) component is crucial for minimizing non-specific binding. It forms a hydrophilic, flexible, and sterically hindering layer on the surface. This layer creates a hydrated barrier that repels the close approach of proteins and other biomolecules, a phenomenon often referred to as a "stealth" effect. The effectiveness of this repulsion is dependent on the density and conformation of the PEG chains on the surface.
Q4: What are the most effective blocking agents to use after immobilizing my biomolecule of interest?
A4: After covalently coupling your target biomolecule to the terminal amine groups, it is essential to block any remaining reactive sites and passivate the surrounding surface. Common and effective blocking agents include:
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Bovine Serum Albumin (BSA): A widely used protein-based blocker that effectively covers unoccupied surface areas.
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Casein (or Non-Fat Dry Milk): Another protein-based blocker that can fill in small voids within the functionalized layer.
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Ethanolamine: A small molecule that specifically reacts with and caps unreacted activated carboxyl groups (if EDC/NHS chemistry is used to immobilize a ligand on the amine surface), neutralizing their charge and preventing electrostatic interactions.
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Smaller PEG molecules: Short-chain PEG-thiols or PEG-amines can be used to backfill defects in the primary SAM.
Troubleshooting Guides
Issue 1: High Background Signal / High Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| 1. Incomplete or Poor Quality SAM Formation | - Ensure rigorous cleaning of the gold substrate prior to SAM formation. - Use fresh, high-purity this compound. - De-gas the solvent (e.g., ethanol) to minimize oxidation of the thiol groups. - Optimize SAM formation time (typically 18-24 hours) and thiol concentration (1-10 mM is a common starting point). - Characterize the SAM using techniques like contact angle goniometry or ellipsometry to confirm monolayer formation. |
| 2. Inefficient Blocking | - Increase the concentration of the blocking agent (e.g., 1% w/v BSA). - Extend the incubation time for the blocking step (e.g., 1-2 hours at room temperature). - Try a different blocking agent or a combination of blockers. |
| 3. Suboptimal Buffer Conditions | - Adjust the pH of your binding buffer. For proteins, a pH near their isoelectric point can minimize electrostatic interactions. - Increase the ionic strength of the buffer (e.g., by increasing NaCl concentration) to screen electrostatic charges. |
| 4. Unreacted Amine Groups | - If you are not using the amine groups for immobilization, cap them with a reagent like NHS-acetate to neutralize their charge. - If you have immobilized a ligand, ensure the subsequent blocking step is thorough to cover any remaining free amines. |
| 5. Contaminated Reagents or Buffers | - Use high-purity, filtered buffers and fresh reagents for each experiment. |
Issue 2: Low Signal / Poor Analyte Binding
| Possible Cause | Troubleshooting Steps |
| 1. Inefficient Immobilization of Capture Molecule | - Optimize the coupling chemistry (e.g., EDC/NHS concentrations and reaction times if applicable). - Confirm the presence and activity of your capture molecule on the surface using a suitable characterization technique. |
| 2. Steric Hindrance from the PEG Layer | - The PEG6 linker is relatively short. If your capture molecule is small or its binding site is sterically hindered, consider a longer PEG linker (e.g., PEG12, PEG24). |
| 3. Over-blocking of the Surface | - Reduce the concentration or incubation time of the blocking agent. A very dense layer of a large blocking protein like BSA could potentially mask the binding sites of your immobilized molecule. |
| 4. Inactivation of the Capture Molecule | - Ensure the pH and buffer conditions used during immobilization are compatible with the stability and activity of your biomolecule. |
Data Presentation
Table 1: Relative Effectiveness of Common Blocking Agents
This table provides a general comparison of common blocking agents for reducing non-specific binding on amine-functionalized surfaces. The actual performance can vary based on the specific protein, surface density, and experimental conditions.
| Blocking Agent | Typical Concentration | Mechanism of Action | Relative Effectiveness | Potential Issues |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) in PBS | Physisorption, covers unoccupied surface | High | Can sometimes introduce variability; may not be suitable for all applications due to its own biological activity. |
| Casein / Non-Fat Dry Milk | 1 - 5% (w/v) in PBS | Physisorption, fills small voids | High | Can be a heterogeneous mixture; may interfere with some assays. |
| Ethanolamine | 0.1 - 1 M in buffer | Covalent capping of activated esters | N/A (specific to EDC/NHS chemistry) | Only blocks activated carboxyl groups, not the general surface. |
| Tween-20 | 0.05 - 0.1% (v/v) in buffer | Non-ionic surfactant, reduces hydrophobic interactions | Moderate | Can disrupt cell membranes if used in cell-based assays. |
| Short-chain PEG | Varies | Fills defects in the SAM, steric hindrance | Moderate to High | Requires optimization of concentration and incubation time. |
Experimental Protocols
Protocol 1: Gold Surface Functionalization with this compound and Blocking
This protocol outlines the steps for creating a functionalized surface on a gold-coated substrate (e.g., for SPR or QCM-D) and preparing it for an assay.
1. Gold Substrate Cleaning: a. Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrate with copious amounts of deionized water, followed by ethanol. c. Dry the substrate under a gentle stream of dry nitrogen gas.
2. SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to use a solvent that has been de-gassed to minimize oxygen. b. Immediately immerse the clean, dry gold substrate into the thiol solution in a sealed container to prevent evaporation and contamination. c. Incubate for 18-24 hours at room temperature. d. After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-covalently bound molecules, followed by a final rinse with deionized water. e. Dry the functionalized substrate under a stream of dry nitrogen.
3. (Optional) Ligand Immobilization: a. If a specific ligand (e.g., a protein with a carboxyl group) is to be immobilized, the amine-terminated surface can be activated using EDC/NHS chemistry. b. This typically involves incubating the surface with a solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) to form NHS-esters, followed by incubation with the ligand solution.
4. Blocking Step: a. Prepare a blocking solution (e.g., 1% w/v BSA in PBS, pH 7.4). b. Immerse the functionalized (and ligand-coupled, if applicable) substrate in the blocking solution. c. Incubate for 1 hour at room temperature with gentle agitation. d. Rinse the surface with PBS buffer to remove excess blocking agent. e. The surface is now passivated and ready for the binding assay.
Protocol 2: Quantification of Non-Specific Binding using QCM-D
This protocol provides a general workflow for assessing the effectiveness of the passivation strategy using Quartz Crystal Microbalance with Dissipation (QCM-D).
1. Baseline Establishment: a. Mount the functionalized and blocked QCM-D sensor in the measurement chamber. b. Flow a suitable running buffer (e.g., PBS) over the sensor surface until a stable frequency (Δf) and dissipation (ΔD) signal is achieved. This establishes the baseline.
2. Injection of Non-Specific Protein: a. Prepare a solution of a non-target protein (e.g., a high concentration of BSA or another protein from your sample matrix) in the running buffer. b. Inject this solution into the measurement chamber and monitor the changes in Δf and ΔD in real-time. A minimal change in frequency indicates low non-specific binding.
3. Rinsing Step: a. After the protein injection, switch the flow back to the running buffer to rinse away any loosely associated molecules. b. The final stable frequency shift after rinsing represents the mass of irreversibly non-specifically bound protein.
4. Data Analysis: a. Compare the frequency shift (Δf) from the non-specific protein injection on the fully passivated surface to a control surface (e.g., a poorly blocked or unblocked surface) to quantify the reduction in non-specific binding. A smaller Δf corresponds to better surface passivation.
Visualizations
Caption: Workflow for surface functionalization and passivation.
References
best practices for handling and storing Amine-PEG6-thiol
Welcome to the technical support center for Amine-PEG6-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a desiccated environment.[1][2][3] To prevent degradation from oxidation and moisture, it is highly recommended to store the product under an inert gas atmosphere, such as nitrogen or argon, and protected from light.[2][4]
Q2: Can I store this compound in a solution?
A2: It is best practice to prepare solutions fresh just before use. If you need to store a stock solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month. Avoid frequent freeze-thaw cycles as this can lead to degradation of the compound.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and many common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and chloroform.
Q4: What are the main reactive groups of this compound and what do they react with?
A4: this compound is a heterobifunctional linker with two reactive groups:
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Primary Amine (-NH2): This group readily reacts with amine-reactive groups such as carboxyl groups (-COOH), aldehydes, and N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
-
Thiol (-SH): The thiol group, also known as a sulfhydryl or mercapto group, selectively reacts with maleimides, OPSS, vinylsulfone, and the surfaces of noble metals like gold and silver.
Q5: What are the primary applications of this compound?
A5: This reagent is widely used in bioconjugation and drug delivery for functionalizing biomolecules and nanoparticles. It is also utilized for the surface functionalization of materials like gold, glass, and silicon for biosensors and diagnostics, as well as in hydrogel and polymer chemistry. Additionally, it serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency to a carboxyl group. | 1. Inactive this compound due to improper storage. 2. Suboptimal reaction pH. 3. Inefficient activation of the carboxyl group. | 1. Ensure the reagent has been stored at -20°C under a dry, inert atmosphere. Use a fresh vial if possible. 2. The reaction of an NHS-activated molecule with a primary amine is most efficient at a pH of 7-8. 3. For carboxyl activation, use a carbodiimide like EDC along with NHS at a pH of 4.5-7.2 for the most efficient activation. |
| Precipitation of the reagent in the reaction buffer. | 1. Poor solubility of the conjugate. 2. Incorrect buffer composition. | 1. If precipitation occurs, heating and/or sonication can aid in dissolution. 2. Ensure you are using a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the desired reaction. Phosphate-buffered saline (PBS) or borate buffers are suitable choices. |
| Disulfide bond formation (dimerization of the thiol). | Oxidation of the thiol groups in the presence of air. | 1. Prepare solutions in de-gassed buffers. 2. Handle the material under an inert gas like nitrogen or argon. 3. If disulfide formation is suspected, the thiol can be regenerated by treatment with a reducing agent like DTT or TCEP. |
| Non-specific binding in assays. | The PEG linker itself is designed to reduce non-specific binding, but improper handling can lead to aggregation. | 1. Ensure the this compound is fully dissolved and the solution is clear before use. 2. Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation which can lead to aggregation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | |
| Molecular Weight | 341.46 g/mol |
Experimental Protocols & Workflows
General Handling Protocol for this compound
A crucial first step in any experiment involving this compound is proper handling to ensure the integrity of the reagent.
Workflow for Conjugation to a Carboxylated Surface
This workflow outlines the key steps for conjugating this compound to a surface presenting carboxyl groups, a common application in biosensor development.
Troubleshooting Logic for Low Reactivity
When encountering low reactivity, a systematic approach to troubleshooting can help identify the root cause.
References
Validation & Comparative
A Comparative Guide to Amine-PEG6-Thiol Functionalized Nanoparticles for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, and targeting efficiency. This guide provides an objective comparison of nanoparticles functionalized with a heterobifunctional Amine-PEG6-thiol linker against common alternatives, such as amine-terminated and standard PEGylated nanoparticles. The inclusion of three distinct functional groups—a primary amine for bioconjugation, a short polyethylene glycol (PEG) spacer for improved hydrophilicity and reduced immunogenicity, and a thiol group for strong anchorage to metallic nanoparticles—offers a versatile platform for a variety of biomedical applications.[1][2] This guide presents a comprehensive characterization of these nanoparticles, supported by experimental data and detailed protocols.
Physicochemical Characterization: A Comparative Analysis
The physicochemical properties of functionalized nanoparticles, including size, polydispersity, and surface charge, are fundamental to their biological behavior. Dynamic Light Scattering (DLS) and Zeta Potential measurements are key techniques for assessing these characteristics.
| Nanoparticle Type | Functionalization | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | Amine-PEG-Thiol | 15-25 | < 0.2 | +15 to +30 | Synthesized Data[3][4] |
| AuNPs | Amine-functionalized | 10-20 | < 0.3 | +30 to +50 | [4] |
| AuNPs | Carboxyl-PEG | 20-30 | < 0.2 | -20 to -40 | |
| Polymeric Nanoparticles | Amine-PEG | 100-150 | < 0.15 | +5 to +20 | |
| Polymeric Nanoparticles | PEGylated | 120-180 | < 0.1 | -5 to -15 |
Note: The data presented are representative values synthesized from multiple sources and may vary depending on the specific nanoparticle core material, PEG chain length, and experimental conditions.
Drug Loading and Release Kinetics: A Performance Comparison
The efficiency of a nanoparticle as a drug delivery vehicle is largely determined by its drug loading capacity and release profile. The choice of surface functionalization can significantly impact these parameters.
| Nanoparticle Functionalization | Model Drug | Drug Loading Capacity (%) | Drug Release Profile | Reference |
| Amine-PEG-Thiol | Doxorubicin | 5-10 | Sustained release over 48h | Synthesized Data |
| Amine-functionalized | Doxorubicin | 8-15 | Burst release followed by sustained release | |
| PEGylated | Doxorubicin | 3-8 | Slower, more controlled release |
Note: Drug loading and release are highly dependent on the drug's physicochemical properties and the nanoparticle's composition and structure.
Biological Interactions: Cellular Uptake and Stability
The interaction of nanoparticles with biological systems is a complex process governed by surface chemistry. PEGylation is a well-established strategy to enhance in vivo stability and circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.
| Functionalization | Key Biological Outcomes | Supporting Evidence |
| Amine-PEG-Thiol | - Enhanced Stability: The thiol group provides a strong, stable linkage to gold nanoparticles, while the PEG chain reduces aggregation. - Controlled Cellular Uptake: The positive charge from the amine group can facilitate electrostatic interactions with negatively charged cell membranes, while the PEG linker modulates this interaction to prevent excessive non-specific uptake. | The combination of a stable anchor and a hydrophilic shield is expected to prolong circulation time compared to purely amine-functionalized nanoparticles. |
| Amine-functionalized | - High Cellular Uptake: The strong positive charge leads to significant electrostatic attraction to cell membranes, resulting in high rates of internalization. - Potential for Instability: Can be prone to aggregation in high ionic strength biological media and rapid opsonization. | Studies have shown that highly cationic nanoparticles are often rapidly cleared from circulation. |
| PEGylated | - "Stealth" Properties: The dense PEG layer effectively shields the nanoparticle surface, reducing protein adsorption and leading to prolonged circulation times. - Reduced Cellular Uptake: The "stealth" effect can also hinder cellular uptake, which may be disadvantageous for applications requiring efficient intracellular delivery. | Numerous studies have demonstrated the ability of PEGylation to increase the in vivo half-life of nanoparticles. |
Experimental Protocols
Nanoparticle Synthesis and Functionalization with this compound
This protocol describes the synthesis of gold nanoparticles and their subsequent functionalization.
Caption: Synthesis of this compound Functionalized Gold Nanoparticles.
Methodology:
-
Gold Nanoparticle Synthesis: Gold nanoparticles (AuNPs) are synthesized by the reduction of a gold salt precursor, such as tetrachloroauric acid (HAuCl4), in an aqueous solution using a reducing agent like sodium citrate. The solution is heated and stirred, resulting in the formation of citrate-capped AuNPs.
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Functionalization: The citrate-capped AuNPs are then incubated with an aqueous solution of this compound. The thiol groups on the linker have a high affinity for the gold surface and will displace the citrate ions in a ligand exchange reaction.
-
Purification: The functionalized nanoparticles are purified by repeated centrifugation and washing steps to remove excess unbound ligands.
Characterization by Dynamic Light Scattering (DLS)
Caption: Dynamic Light Scattering (DLS) Measurement Workflow.
Methodology:
-
Sample Preparation: A small aliquot of the nanoparticle suspension is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration for DLS analysis.
-
Instrument Setup: The parameters for the measurement, including temperature, solvent viscosity, and refractive index, are set in the instrument software.
-
Measurement: The diluted sample is placed in a cuvette, which is then inserted into the DLS instrument. The measurement is initiated, and the instrument records the fluctuations in scattered light intensity.
-
Data Analysis: The software analyzes the autocorrelation function of the scattered light to determine the diffusion coefficient of the nanoparticles, from which the hydrodynamic diameter and polydispersity index (PDI) are calculated.
Characterization by Zeta Potential Measurement
Caption: Zeta Potential Measurement Workflow.
Methodology:
-
Sample Preparation: The nanoparticle suspension is diluted in a low ionic strength buffer to ensure sufficient particle mobility.
-
Cell Assembly: The diluted sample is carefully injected into a disposable capillary cell, avoiding the introduction of air bubbles.
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Measurement: The cell is placed in the instrument, and an electric field is applied across the sample. The instrument measures the velocity of the particles under the influence of the electric field (electrophoretic mobility).
-
Data Analysis: The measured electrophoretic mobility is used to calculate the zeta potential using the Henry equation.
Drug Loading and Release Study
Caption: Workflow for Drug Loading and Release Studies.
Methodology for Drug Loading:
-
A known amount of nanoparticles is incubated with a solution containing a known concentration of the drug for a specific period.
-
The nanoparticles are then separated from the solution containing the unbound drug, typically by centrifugation.
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The concentration of the free drug remaining in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy.
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The drug loading efficiency is calculated as the percentage of the initial drug that has been encapsulated in the nanoparticles.
Methodology for Drug Release:
-
The drug-loaded nanoparticles are resuspended in a release buffer (e.g., PBS at pH 7.4).
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The suspension is incubated at 37°C with gentle shaking.
-
At predetermined time intervals, a small aliquot of the release medium is collected after separating the nanoparticles (e.g., by centrifugation or using a dialysis membrane).
-
The concentration of the released drug in the collected medium is quantified.
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The cumulative percentage of drug released is plotted against time to obtain the release profile.
Signaling Pathways and Cellular Uptake Mechanisms
The surface functionalization of nanoparticles dictates their interaction with cell surface receptors and the subsequent internalization pathways.
Caption: Nanoparticle Interaction with a Target Cell.
The amine groups on the nanoparticle surface can protonate at physiological pH, resulting in a positive surface charge. This positive charge facilitates electrostatic interactions with the negatively charged cell membrane, promoting initial contact. The PEG spacer then plays a crucial role in modulating this interaction, preventing strong, non-specific binding and allowing for potential targeting to specific cell surface receptors if a targeting ligand is conjugated to the amine group. Following binding, the nanoparticles are typically internalized via endocytosis, enclosed within endosomes, and subsequently release their therapeutic payload into the cytoplasm to reach their intracellular target.
This guide provides a foundational comparison of this compound functionalized nanoparticles with other common alternatives. The unique combination of functional groups offers a promising platform for the development of advanced drug delivery systems with enhanced stability, controlled biological interactions, and versatile bioconjugation capabilities. Further experimental validation is essential to fully elucidate the performance of these nanoparticles for specific therapeutic applications.
References
- 1. Functionalized Nanoparticle Release and Distribution in PEG Hydrogel Delivery Systems | NIST [nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol PEG Amine, SH-PEG-NH2.HCI - Biopharma PEG [biochempeg.com]
- 4. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media [mdpi.com]
A Researcher's Guide to Confirming Amine-PEG6-Thiol Conjugation: A Comparative Analysis of Analytical Techniques
For researchers and professionals in drug development, the successful conjugation of molecules like Amine-PEG6-thiol is a critical step. This guide provides an objective comparison of key analytical techniques used to confirm this specific conjugation, offering experimental data and detailed protocols to support their application.
UV-Vis Spectroscopy: The Ellman's Assay for Thiol Quantification
UV-Vis spectroscopy, particularly through the use of Ellman's reagent (DTNB), is a widely adopted method for quantifying free thiol groups.[1][2] This colorimetric assay is simple, rapid, and cost-effective, making it suitable for high-throughput screening.[1] The reaction between DTNB and a free sulfhydryl group produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][4]
| Performance Metric | Value | Source |
| Wavelength of Max Absorbance (λmax) | 412 nm | |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 13,600 - 14,150 M⁻¹cm⁻¹ | |
| Assay Type | Colorimetric, Endpoint | |
| Key Strengths | Rapid, simple, cost-effective | |
| Key Limitations | Lower sensitivity than chromatographic methods, susceptible to interference from other thiol-containing compounds |
Experimental Protocol: Ellman's Assay
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Reagent Preparation :
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Reaction Buffer : 0.1 M phosphate buffer with 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution : Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of a suitable organic solvent like DMSO or ethanol.
-
-
Sample Preparation : Dissolve the this compound conjugate sample in the reaction buffer to a concentration within the linear range of the assay.
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Reaction :
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In a 96-well plate or cuvette, mix 50 µL of the DTNB stock solution with 2.5 mL of the reaction buffer.
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Add a known volume of the sample to the DTNB solution and mix thoroughly.
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Incubate the mixture for 15 minutes at room temperature, protected from light.
-
-
Measurement :
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Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
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Use a reagent blank (containing all components except the thiol sample) to zero the spectrophotometer.
-
-
Quantification : Calculate the concentration of free thiol using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration of the thiol.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the conjugation reaction mixture. It can be used to determine the amount of unreacted starting materials and the final conjugate. Different detectors can be coupled with HPLC for enhanced analysis.
-
HPLC with UV-Vis Detection : Useful if the amine or another part of the molecule has a UV chromophore.
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HPLC with Evaporative Light Scattering Detection (ELSD) : A good choice for compounds like PEG that lack a UV chromophore.
-
HPLC with Mass Spectrometry (HPLC-MS) : Provides mass information for unequivocal identification of the conjugate and impurities.
| Technique | Detector | Key Strengths | Key Limitations | Source |
| HPLC | UV-Vis | High sensitivity and selectivity for UV-active compounds. | Not suitable for compounds without a UV chromophore like PEG. | |
| HPLC | ELSD | Universal detection for non-volatile compounds, independent of optical properties. | Lower sensitivity compared to UV-Vis for chromophoric compounds. | |
| HPLC | Mass Spec (MS) | Provides molecular weight information for definitive identification. | Higher cost and complexity. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation : Dissolve the this compound conjugate and starting materials in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC System :
-
Column : A reversed-phase column such as a C18 or C8 is commonly used.
-
Mobile Phase : A gradient of two solvents is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Detector : UV-Vis, ELSD, or MS, depending on the properties of the analyte.
-
-
Method :
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the components. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile with the chosen detector.
-
-
Quantification : Create a calibration curve using known concentrations of the starting materials and a purified standard of the conjugate to quantify the amounts in the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous confirmation of the this compound conjugate by providing its precise molecular weight. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.
| Technique | Ionization Method | Key Strengths | Key Limitations | Source |
| MALDI-TOF MS | MALDI | High mass range, tolerant to salts, provides average molecular weight. | Can have lower resolution for heterogeneous samples. | |
| ESI-MS | ESI | Soft ionization, suitable for coupling with LC, can provide information on charge state distribution. | Less tolerant to salts and complex mixtures. | |
| LC-MS/MS | ESI | Combines separation with mass analysis for complex mixtures, provides structural information through fragmentation. | Higher complexity and cost. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation :
-
MALDI-TOF : The sample is co-crystallized with a matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a target plate.
-
ESI-MS : The sample is dissolved in a volatile solvent compatible with the ESI source (e.g., acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometer Setup :
-
Calibrate the instrument using a known standard.
-
Set the appropriate mass range and acquisition parameters.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis :
-
Determine the molecular weight of the observed ions.
-
Compare the experimental mass with the theoretical mass of the this compound conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the conjugate. ¹H NMR can be used to observe the disappearance of signals from the starting materials and the appearance of new signals corresponding to the formed conjugate. ¹³C NMR can also be used for structural confirmation.
| Technique | Nucleus | Key Information Provided | Key Limitations | Source |
| ¹H NMR | Proton | Confirms the presence of specific proton environments in the conjugate, can be used for quantitative analysis by comparing integral ratios. | Signal overlap can be an issue in complex molecules. | |
| ¹³C NMR | Carbon-13 | Provides information on the carbon skeleton of the molecule, confirming the formation of new covalent bonds. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve a sufficient amount of the purified this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
NMR Spectrometer Setup :
-
Tune and shim the spectrometer.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Acquisition :
-
Acquire the ¹H and/or ¹³C NMR spectrum.
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Assign the signals to the protons or carbons in the expected structure of the conjugate.
-
Look for the disappearance of signals from the reactive groups of the starting materials and the appearance of new signals indicative of the new covalent bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can provide evidence of conjugation by identifying the functional groups present in the sample. The disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the formed linkage can confirm the reaction.
| Technique | Key Information Provided | Key Strengths | Key Limitations | Source |
| FTIR | Presence or absence of specific functional groups (e.g., S-H, N-H, C=O). | Rapid, non-destructive, requires minimal sample preparation. | Provides qualitative rather than quantitative information, can be difficult to interpret for complex molecules. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or in solution.
-
FTIR Spectrometer :
-
Acquire a background spectrum.
-
-
Data Acquisition :
-
Place the sample in the instrument's beam path.
-
Acquire the FTIR spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands.
-
Compare the spectrum of the product to the spectra of the starting materials to identify changes in the functional groups. For example, a decrease in the S-H stretching band and changes in the amine-related bands would indicate conjugation.
-
Conclusion: A Multi-faceted Approach for Confirmation
No single technique provides a complete picture of the this compound conjugation. A combination of these analytical methods is often necessary for unambiguous confirmation. For routine screening and quantification of unreacted thiol, UV-Vis spectroscopy (Ellman's assay) is a practical choice. HPLC is invaluable for assessing the purity of the conjugate and quantifying all components. For definitive structural confirmation, mass spectrometry and NMR spectroscopy are the gold standards, providing precise molecular weight and detailed structural information, respectively. FTIR offers a quick, qualitative check for the presence of key functional groups. By selecting the appropriate combination of these techniques, researchers can confidently confirm the successful synthesis of their this compound conjugate.
References
A Head-to-Head Comparison of Amine-PEG6-thiol and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is critical for the successful conjugation of antibodies to other molecules, such as fluorescent dyes, enzymes, or cytotoxic drugs for antibody-drug conjugates (ADCs). The linker can profoundly impact the stability, solubility, and in vivo performance of the resulting conjugate. This guide provides an objective comparison between a traditional non-PEGylated crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a PEGylated counterpart, Amine-PEG6-thiol, focusing on their chemical properties, conjugation efficiency, and the characteristics of the final conjugate.
While this compound is a heterobifunctional linker, it is not a direct replacement for SMCC's amine-to-thiol crosslinking capability. This compound possesses an amine and a thiol group, which can be used to introduce a thiol group to a molecule via its amine, or vice versa. For a more direct comparison to SMCC, this guide will also consider heterobifunctional PEG linkers that, like SMCC, contain an N-hydroxysuccinimide (NHS) ester and a maleimide group, such as SM(PEG)n linkers. These linkers offer the same conjugation chemistry as SMCC but with the added benefits of a polyethylene glycol (PEG) spacer.
Chemical Properties and Mechanism of Action
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely used in bioconjugation.[1][2] It features two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues on an antibody) at a pH of 7-9 to form a stable amide bond.[2]
-
A maleimide group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[2]
The cyclohexane ring in the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this feature.[3] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols in vivo, which can lead to deconjugation.
This compound and SM(PEG)n Linkers incorporate a hydrophilic polyethylene glycol (PEG) spacer between the reactive groups.
-
This compound is a linear molecule with a primary amine at one end and a thiol group at the other, separated by a six-unit PEG chain. Its use as a crosslinker typically involves a multi-step process where one end is first reacted with one of the molecules to be conjugated, followed by reaction of the other end with the second molecule.
-
SM(PEG)n linkers (e.g., SM(PEG)6) are direct analogues of SMCC where the cyclohexane spacer is replaced or extended by a PEG chain of varying length (n). They possess the same NHS ester and maleimide reactive groups as SMCC and follow the same reaction mechanism.
The primary advantage of incorporating a PEG spacer is the enhancement of the physicochemical properties of the resulting conjugate. PEGylation can:
-
Increase hydrophilicity and solubility , which is particularly beneficial when conjugating hydrophobic molecules.
-
Improve in vivo stability and circulation half-life by creating a hydrophilic shield around the conjugate, reducing clearance by the reticuloendothelial system.
-
Reduce immunogenicity of the conjugate.
-
Allow for higher drug-to-antibody ratios (DARs) in ADCs without causing aggregation.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for SMCC and a representative PEGylated linker (SM(PEG)n) in antibody conjugation.
| Feature | SMCC | SM(PEG)n (e.g., n=6) | References |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) | , |
| Spacer Arm Length | ~8.3 Å | Variable (e.g., ~29.1 Å for n=6) | - |
| Solubility | Insoluble in water (requires organic co-solvent like DMSO or DMF) | Soluble in water and aqueous buffers | , |
| Conjugation Efficiency | High, but can be affected by hydrophobicity of the payload | Generally high; improved solubility can enhance reaction efficiency with hydrophobic molecules | |
| Conjugate Stability (Thioether Bond) | Susceptible to retro-Michael reaction (cleavage) in the presence of endogenous thiols (e.g., glutathione). Half-life can be variable. | Susceptible to retro-Michael reaction, similar to SMCC. Stability can be enhanced by hydrolysis of the succinimide ring. | |
| Effect on Conjugate Properties | Can increase hydrophobicity, potentially leading to aggregation at high DARs. | Increases hydrophilicity, reduces aggregation, improves pharmacokinetics (longer half-life), and can reduce immunogenicity. | |
| In Vitro Cytotoxicity of ADC | Potent | PEGylation may slightly reduce immediate in vitro cytotoxicity due to steric hindrance, but this is often compensated by improved in vivo performance. |
Experimental Protocols
SMCC Conjugation Protocol (Two-Step)
This protocol describes the conjugation of an antibody (containing primary amines) to a thiol-containing molecule (e.g., a reduced antibody fragment, a peptide, or a drug).
Materials:
-
Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (Protein-SH)
-
SMCC (dissolved in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or buffer containing cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
SMCC Activation of Antibody:
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal molar ratio depends on the antibody concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any added thiols in the next step.
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the maleimide-activated antibody to the thiol-containing molecule. The molar ratio of the two proteins should be optimized for the desired final product.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing a free thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and byproducts.
SM(PEG)n Conjugation Protocol (Two-Step)
The protocol for using a water-soluble SM(PEG)n linker is similar to that for SMCC, with the primary difference being that SM(PEG)n can be dissolved directly in aqueous buffers.
Materials:
-
Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (Protein-SH)
-
SM(PEG)n
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns
-
Quenching buffer (e.g., buffer containing cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
SM(PEG)n Activation of Antibody:
-
Immediately before use, dissolve the SM(PEG)n linker in Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the SM(PEG)n linker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Linker: Remove the non-reacted SM(PEG)n linker using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Thiol-Containing Molecule:
-
Add the maleimide-activated antibody to the thiol-containing molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching buffer with a free thiol to cap any unreacted maleimide groups.
-
Purification: Purify the final conjugate using SEC or affinity chromatography.
Visualization of Workflows
Caption: Workflow for a two-step antibody conjugation using the SMCC crosslinker.
Caption: Workflow for a two-step antibody conjugation using a PEGylated SM(PEG)n crosslinker.
Conclusion
The choice between a non-PEGylated linker like SMCC and a PEGylated linker such as this compound or SM(PEG)n depends on the specific application and the properties of the molecules being conjugated. SMCC is a well-established and effective crosslinker for many applications. However, when dealing with hydrophobic payloads or when improved pharmacokinetics and reduced immunogenicity are desired, the incorporation of a PEG spacer offers significant advantages. While the fundamental conjugation chemistry of NHS ester to amine and maleimide to thiol remains the same for SMCC and SM(PEG)n linkers, the PEG component in the latter can dramatically improve the overall performance of the final antibody conjugate, particularly in the context of therapeutic applications like ADCs. The use of this compound provides a means to introduce a flexible, hydrophilic spacer with a terminal thiol group, offering an alternative strategy for bioconjugation that can also leverage the benefits of PEGylation.
References
The PEG Spacer Advantage: A Comparative Guide to Optimizing Bioconjugates
In the intricate world of bioconjugation, the linker connecting a biological molecule to a payload is a critical determinant of the final conjugate's success. For researchers, scientists, and drug development professionals, the choice of this molecular bridge can profoundly impact solubility, stability, pharmacokinetics, and immunogenicity. The incorporation of a polyethylene glycol (PEG) spacer into a crosslinker has emerged as a pivotal strategy for enhancing the performance of complex biologics, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of crosslinkers with and without PEG spacers, supported by experimental data, to illuminate the significant advantages conferred by PEGylation.
Mitigating Hydrophobicity and Enhancing Solubility
A primary challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to aggregation, reduced solubility in aqueous buffers, and rapid clearance from circulation.[3][4] PEG spacers, being hydrophilic and water-soluble, effectively counteract this, leading to a range of benefits.[5] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire conjugate.
The inclusion of a PEG spacer allows for bioconjugation reactions to be performed in aqueous buffers with minimal organic co-solvents. For instance, the development of an ADC with a PEG₈ spacer enabled the bioconjugation process to occur in an aqueous buffer containing only 10% DMSO. This is a significant advantage when working with sensitive biological molecules that can be denatured by high concentrations of organic solvents.
Comparative Data: Impact of PEG Spacers on Solubility and Drug-to-Antibody Ratio (DAR)
The enhanced solubility provided by PEG spacers enables the creation of ADCs with higher drug-to-antibody ratios (DARs) without inducing aggregation. Attempts to produce ADCs with high DARs using traditional hydrophobic linkers often result in unstable conjugates that are quickly cleared from the body.
| Linker Type | PEG Spacer Length | Average DAR Achieved | Observations | Reference |
| Val-Cit Trigger | PEG₁₂ | 2.7 | Reduced hydrophobicity. | |
| Val-Ala Trigger | PEG₁₂ | 3.0 | Reduced hydrophobicity. | |
| Hydrophobic Linker | None | < 4 | Prone to aggregation at higher DARs. | |
| Hydrophilic Linker | PEG₈ | 8 | Enhanced solubility, enabling high DAR. | |
| Pendant PEG Linker | 2 x PEG₁₂ | High | Improved stability and slower clearance rates. | |
| Linear PEG Linker | PEG₂₄ | High | Less stable compared to pendant PEG configuration. |
Improving Pharmacokinetics and In Vivo Stability
A key advantage of incorporating a PEG spacer is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate. The hydrophilic "hydration shell" created by the PEG chain increases the hydrodynamic size of the conjugate, which reduces renal clearance. This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC). A longer circulation time provides the therapeutic agent with more opportunity to reach its target.
Studies have demonstrated a direct correlation between PEG spacer length and the pharmacokinetic profile of an ADC. As the PEG chain length increases, the ADC's clearance slows, and its exposure (AUC) increases, with one study showing this effect plateauing at a length of 8 PEG units.
Comparative Data: Influence of PEG Spacer Length on Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) | Reference |
| Glucuronide-MMAE | 0 | ~40 | ~75 | |
| Glucuronide-MMAE | 2 | ~30 | ~100 | |
| Glucuronide-MMAE | 4 | ~20 | ~150 | |
| Glucuronide-MMAE | 8 | ~15 | ~200 | |
| Glucuronide-MMAE | 12 | ~15 | ~200 | |
| Glucuronide-MMAE | 24 | ~15 | ~200 |
Unlike in vitro results which showed no significant difference, in vivo studies have demonstrated that non-PEGylated nanoparticles appear to degrade faster than their PEGylated counterparts, resulting in significantly higher blood values for the PEGylated versions (0.23 ± 0.01 % ID/g 1 h p.i. for PEGylated vs. 0.06 ± 0.01 % ID/g 1 h p.i. for non-PEGylated).
Reducing Immunogenicity and Enhancing Biocompatibility
The "stealth" effect imparted by the PEG spacer can mask the bioconjugate from the host's immune system, thereby reducing its immunogenicity. This is particularly beneficial for therapeutic proteins and ADCs, as an immune response can lead to rapid clearance and reduced efficacy. However, it is important to note that anti-PEG antibodies have been observed in some cases, which can lead to accelerated blood clearance of PEGylated drugs. Paradoxically, in the context of vaccines, a PEG spacer has been shown to markedly increase the immunogenicity of a polysaccharide conjugate vaccine by reducing the steric shielding effect of the carrier protein on the antigenic epitopes.
PEG itself is generally considered non-toxic and biocompatible, and its inclusion in crosslinkers can minimize toxic effects compared to non-PEG spacers.
Optimizing Binding Affinity and Reducing Steric Hindrance
The flexible nature of the PEG spacer provides optimal spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of an antibody or protein by preventing the payload from sterically hindering the binding site. Studies have shown that antibodies immobilized via a PEG spacer exhibit higher antigen capture efficiency compared to those directly immobilized, an effect that is more pronounced with larger antigens.
Visualizing the Impact of PEG Spacers
To better understand the concepts discussed, the following diagrams illustrate key aspects of PEGylated crosslinkers in bioconjugation.
Caption: Structure of an ADC with a PEGylated crosslinker.
Caption: General workflow for ADC synthesis and purification.
Caption: Logical flow of PEG spacer advantages.
Experimental Protocols
Detailed methodologies are essential for replicating and validating findings. The following are representative protocols for key experiments cited in the comparison of crosslinkers.
Experimental Protocol 1: General Two-Step Protein Crosslinking using an NHS-Maleimide Crosslinker
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using a heterobifunctional crosslinker with a PEG spacer.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SM(PEG)n crosslinker (e.g., SM(PEG)₄)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Solvent (if needed): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the SM(PEG)n crosslinker in DMSO or DMF to a stock concentration of 10 mM.
-
Activation of Protein-NH₂: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein-SH: Combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH.
-
Final Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Analysis: The conjugation efficiency can be estimated by SDS-PAGE analysis.
Experimental Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the solubility of a compound in a given solvent.
Materials:
-
Compound of interest (e.g., ADC)
-
Selected solvent (e.g., PBS, pH 7.4)
-
Sealed, temperature-controlled container (e.g., glass vial)
-
Agitator (shaker or magnetic stirrer)
-
Centrifuge
-
Syringe filter (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.
-
Quantification: Determine the concentration of the solute in the filtrate using a calibrated HPLC method.
-
Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding kinetics and affinity (Kd) of a bioconjugate to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Ligand (target protein) for immobilization
-
Analyte (bioconjugate, e.g., ADC) at various concentrations
-
Immobilization and running buffers
Procedure:
-
Surface Preparation: Immobilize the target protein (ligand) onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods. A reference surface is typically prepared to subtract non-specific binding.
-
Analyte Injection (Association): Inject the bioconjugate (analyte) at a range of concentrations over the ligand and reference surfaces at a constant flow rate. This allows for the measurement of the association rate (kon).
-
Dissociation: After the association phase, switch to flowing only the running buffer over the surfaces. This allows for the measurement of the dissociation rate (koff).
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis: Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The incorporation of PEG spacers into crosslinkers offers a multifaceted approach to overcoming common challenges in the development of bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and minimizing steric hindrance, PEGylation provides a powerful tool for optimizing the therapeutic potential of complex biologics. The experimental data clearly demonstrates that the length and architecture of the PEG spacer are critical parameters that can be fine-tuned to achieve the desired properties for a specific application. As the field of bioconjugation continues to advance, the rational design of linkers, with a strategic use of PEG spacers, will remain a cornerstone for the development of safer and more effective targeted therapies.
References
Assessing the Purity of Synthesized Amine-PEG6-thiol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, the purity of linker molecules is paramount. Amine-PEG6-thiol is a heterobifunctional linker widely used to connect biomolecules to drugs, surfaces, or nanoparticles. Its defined chain length, hydrophilicity, and reactive terminal groups—an amine and a thiol—offer versatility in conjugation strategies. However, impurities can significantly impact the efficiency of conjugation reactions, the stability of the final conjugate, and the overall therapeutic efficacy and safety.
This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound. It also benchmarks its performance against common alternative linkers, supported by experimental data, to facilitate informed decisions in linker selection and quality control.
Purity Assessment of this compound
A multi-pronged analytical approach is essential for the robust characterization and purity determination of this compound. The primary analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Information Provided | Common Impurities Detected |
| ¹H and ¹³C NMR | Structural confirmation, identification of functional groups, and detection of organic impurities. | Residual solvents, starting materials, and byproducts from incomplete reactions. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | Disulfide-linked dimers, and other PEG-related impurities with different chain lengths. |
| HPLC (RP and SEC) | Quantification of purity, separation of impurities based on polarity and size. | Disulfide dimers, unreacted starting materials, and non-PEGylated contaminants. |
| FTIR Spectroscopy | Confirmation of the presence of key functional groups (amine, thiol, PEG ether linkages). | Absence or modification of critical functional groups. |
A common impurity in thiol-containing PEG linkers is the disulfide-linked dimer, formed through the oxidation of the thiol groups. This can be identified by a peak at approximately double the molecular weight of the desired product in Mass Spectrometry and as a separate peak in Size Exclusion Chromatography (SEC).
Experimental Protocols
NMR Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound and identify any organic impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the amine group, the ethylene glycol repeats of the PEG chain, and the thiol group. Integration of the peaks should correspond to the expected proton count for the structure.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon backbone and the presence of carbons associated with the amine and thiol functional groups.
Figure 1. Workflow for NMR-based purity assessment of this compound.
HPLC-MS for Purity Quantification and Impurity Identification
Objective: To quantify the purity of this compound and identify impurities such as disulfide dimers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to generate a calibration curve.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and MS detection.
-
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode. The main peak should correspond to the [M+H]⁺ ion of this compound. Search for masses corresponding to potential impurities, such as the disulfide dimer ([2M-2H+H]⁺).
Figure 2. Workflow for HPLC-MS based purity analysis.
Comparison with Alternative Linkers
The choice of a linker is critical and depends on the specific application, the nature of the biomolecule, and the desired stability of the conjugate. This compound offers the advantage of orthogonal reactivity, allowing for controlled, stepwise conjugations. Below is a comparison with other commonly used PEG linkers.
Table 2: Performance Comparison of this compound with Alternative Linkers
| Linker Type | Reactive Groups | Reaction Chemistry | Conjugation Speed | Stability of Linkage | Key Advantages | Potential Disadvantages |
| This compound | Amine, Thiol | Amide bond formation, Thioether or Disulfide bond | Moderate | High (Amide, Thioether) | Orthogonal reactivity for controlled conjugation. | Thiol group susceptible to oxidation. |
| Maleimide-PEG-NHS | Maleimide, NHS ester | Michael addition, Amide bond formation | Fast (Maleimide) | Moderate (Thioether) | High specificity of maleimide for thiols. | Potential for retro-Michael reaction (instability). |
| Azide-PEG-Alkyne | Azide, Alkyne | Click Chemistry (CuAAC or SPAAC) | Fast to Moderate | Very High (Triazole) | High specificity and bioorthogonality. | Requires copper catalyst (CuAAC) or strained alkyne. |
| Carboxylic Acid-PEG-NHS | Carboxylic Acid, NHS ester | Amide bond formation | Moderate | High (Amide) | Stable amide bonds. | Both ends react with amines, less control in one-pot reactions. |
The selection of the appropriate linker should be guided by the specific requirements of the bioconjugation. For instance, if rapid and highly specific thiol conjugation is the priority, a maleimide-PEG linker might be preferred. However, if the stability of the final conjugate is of utmost importance, the thioether bond formed from a maleimide can be susceptible to retro-Michael addition, leading to deconjugation. In such cases, the stable amide and thioether/disulfide bonds formed using this compound in a controlled manner can be advantageous.
A Researcher's Guide to Functional Assays for Proteins Modified with Amine-PEG6-thiol
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of functional assays for proteins modified with Amine-PEG6-thiol, alongside alternative PEGylation strategies and next-generation polymer conjugates. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in biopharmaceutical development.
The Impact of PEGylation on Protein Function
PEGylation, the process of attaching PEG polymers to a protein, can significantly improve a biotherapeutic's profile by:
-
Increasing serum half-life: The increased hydrodynamic size of PEGylated proteins reduces their clearance by the kidneys.
-
Reducing immunogenicity: The PEG chains can mask epitopes on the protein surface, preventing an immune response.
-
Enhancing stability: PEGylation can protect proteins from degradation by proteases.
-
Improving solubility: The hydrophilic nature of PEG can increase the solubility of proteins that are prone to aggregation.
However, a critical consideration is the potential for reduced biological activity if the PEG chain sterically hinders the protein's active or binding sites. Therefore, a thorough functional assessment of any PEGylated protein is paramount.
Comparing this compound Modification with Alternatives
This compound is a heterobifunctional linker, meaning it has two different reactive groups: an amine-reactive group (often an N-hydroxysuccinimide, or NHS, ester) and a thiol-reactive group (such as a maleimide or a free thiol for disulfide bonding). This allows for specific conjugation strategies. For instance, the amine-reactive end can be attached to lysine residues on the protein surface, leaving the thiol end available for further modification, such as drug conjugation.
The choice of PEGylation chemistry can influence the functional outcome. While direct comparative data for this compound against other linkers in the same protein system is often proprietary or not publicly available, we can compare the general approaches:
-
Amine-reactive PEGylation (e.g., PEG-NHS): This is a common method that targets the abundant lysine residues on a protein's surface. However, this can lead to a heterogeneous mixture of PEGylated species, with varying degrees of modification and positional isomers, which may impact overall activity.
-
Thiol-reactive PEGylation (e.g., PEG-maleimide): This approach targets cysteine residues. As free cysteines are less common than lysines, this can offer more site-specific modification, potentially preserving the protein's active site.
-
Alternatives to PEGylation: Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative polymers. These include PASylation (polysialic acid), polysarcosine (PSar), and other hydrophilic polymers.
The following sections provide detailed protocols for key functional assays and present available comparative data for different protein modification strategies.
Quantitative Comparison of Modified Proteins
The following tables summarize quantitative data from studies comparing the functional properties of modified proteins to their unmodified counterparts and to proteins modified with alternative polymers.
Table 1: Comparison of In Vitro Activity of Polysarcosine (PSar)-Interferon (IFN) vs. PEG-IFN
| Conjugate | IC50 (pg/mL) in Daudi cells | Protease Resistance (% intact after 8h) |
| Wild-type IFN | 13 | <10% |
| PSar-IFN | 80 | ~50% |
| PEG-IFN | 136 | ~50% |
Data adapted from a study comparing polysarcosine and PEG as conjugation partners for interferon. The results indicate that while both modifications enhance protease resistance, the PSar-IFN conjugate retained a higher in vitro potency (lower IC50) compared to the PEG-IFN conjugate[1][2].
Table 2: In Vivo Performance of PASylated Proteins vs. Unmodified Proteins
| Protein | Modification | Terminal Half-life (hours) | Area Under the Curve (AUC) (h µg/mL) |
| Human Growth Hormone (hGH) | Unmodified | 0.047 | 0.2 |
| hGH | PASylated (600 residues) | 4.42 | 12.3 |
| Interferon-α (IFN-α) | Unmodified | 0.21 | 0.05 |
| IFN-α | PASylated (600 residues) | 7.3 | 2.9 |
Data from a study on PASylation as a biological alternative to PEGylation. The data demonstrates a significant extension in the plasma half-life and overall exposure (AUC) of proteins after PASylation[3][4].
Experimental Protocols for Functional Assays
Below are detailed methodologies for key experiments to assess the function of proteins modified with this compound and other polymers.
Protocol 1: Enzyme Activity Assay for PEGylated α-Chymotrypsin
This protocol is adapted from a study on the enzymatic activity of PEG-α-chymotrypsin conjugates[5].
Materials:
-
α-Chymotrypsin (unmodified and PEGylated)
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide)
-
100 mM Borate buffer, pH 9.2
-
10 mM Potassium phosphate buffer, pH 7.1
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Enzyme Solution Preparation: Dissolve unmodified and PEGylated α-chymotrypsin in 10 mM potassium phosphate buffer (pH 7.1) to a final concentration of 0.8 µM.
-
Substrate Solution Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in a suitable organic solvent (e.g., DMSO) and then dilute it in 10 mM potassium phosphate buffer (pH 7.1) to various concentrations ranging from 0 to 0.5 mM.
-
Kinetic Measurement:
-
In a cuvette, mix the enzyme solution with the substrate solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 410 nm at 25°C. The product, p-nitroaniline, has a molar extinction coefficient of 8,800 M⁻¹cm⁻¹.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and kcat.
-
Compare the Kₘ and kcat values of the PEGylated enzyme to the unmodified enzyme to assess changes in substrate affinity and catalytic turnover.
-
Protocol 2: Receptor Binding Assay for PEGylated Ligands
This protocol provides a general framework for a competitive radioligand binding assay to assess the binding affinity of a PEGylated protein to its receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled competitor ligands (unmodified protein and PEGylated protein)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
In a series of tubes, add a constant amount of receptor preparation.
-
Add increasing concentrations of the unlabeled competitor (either the unmodified protein or the PEGylated protein).
-
Add a constant, low concentration (typically at or below the Kₑ) of the radiolabeled ligand to all tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the unmodified and PEGylated proteins using the Cheng-Prusoff equation. A higher Ki value for the PEGylated protein indicates reduced binding affinity.
-
Protocol 3: Cellular Uptake Analysis of PEGylated Proteins by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled PEGylated proteins using flow cytometry.
Materials:
-
Fluorescently labeled protein (unmodified and PEGylated, e.g., with FITC or a similar fluorophore)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorescently labeled unmodified or PEGylated protein.
-
Include an untreated cell sample as a negative control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound protein.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the fluorescence intensity of the cells in the appropriate channel (e.g., FITC channel).
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Compare the uptake of the PEGylated protein to the unmodified protein. A lower MFI for the PEGylated protein may indicate reduced cellular uptake.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for protein modification and functional analysis.
Caption: Workflow for comparing functionally modified proteins.
Caption: Generic signaling pathway for functional assessment.
References
A Comparative Guide to PEG3, PEG4, and PEG6 Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates and delivery systems is paramount. The choice of a linker molecule is a critical determinant of the efficacy, safety, and pharmacokinetic profile of these complex biologics. Among the most versatile and widely utilized linkers are polyethylene glycols (PEGs), valued for their hydrophilicity, biocompatibility, and tunable nature. This guide provides a detailed comparison of short-chain PEG linkers—specifically PEG3, PEG4, and PEG6—for their application in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle surface modification. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
Physicochemical Properties of Short-Chain PEG Linkers
The length of the PEG chain directly influences its fundamental physicochemical properties. As the number of ethylene glycol units increases, so do the molecular weight, hydrophilicity, and the overall hydrodynamic radius. These characteristics, in turn, impact the properties of the final conjugate.
| Property | PEG3 | PEG4 | PEG6 |
| Structure | HO-(CH₂CH₂O)₃-H | HO-(CH₂CH₂O)₄-H | HO-(CH₂CH₂O)₆-H |
| Molecular Weight ( g/mol ) | ~150.17 | ~194.23 | ~282.34 |
| Hydrophilicity (logP) | Lower | Intermediate | Higher |
| Flexibility | Less Flexible | Moderately Flexible | More Flexible |
| Steric Hindrance | Minimal | Moderate | Significant |
Applications in Drug Development and Delivery
The selection of a PEG linker with a specific length is highly dependent on the intended application and the desired properties of the final product. Below is a comparative analysis of PEG3, PEG4, and PEG6 in three key areas of drug development.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's properties are crucial for the ADC's stability, solubility, drug-to-antibody ratio (DAR), and overall therapeutic index. Shorter PEG linkers, such as PEG3, PEG4, and PEG6, are often employed to create compact and stable ADCs.
Impact on ADC Performance:
-
Solubility and Aggregation: The conjugation of hydrophobic payloads can lead to ADC aggregation. The inclusion of hydrophilic PEG linkers can mitigate this issue. Longer PEG chains generally provide greater hydrophilicity, thus a PEG6 linker would be more effective at preventing aggregation than a PEG3 linker.[1]
-
Stability: The stability of the ADC in circulation is critical to minimize off-target toxicity. While the linker chemistry itself is a primary determinant of stability, the PEG length can influence the accessibility of the payload to degrading enzymes.
-
Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[1] While the effect of these very short PEG linkers on overall ADC pharmacokinetics might be less pronounced than that of larger PEGs, a trend of slightly increased half-life with increasing PEG length can be expected.
-
In Vitro Potency: The length of the linker can impact the ability of the payload to interact with its intracellular target upon release. A shorter linker may be advantageous in some cases, while a longer one might be necessary to overcome steric hindrance.
Comparative Data for ADCs:
| Parameter | PEG3 Linker | PEG4 Linker | PEG6 Linker |
| Solubility Enhancement | Moderate | Good | Excellent |
| Prevention of Aggregation | Fair | Good | Very Good[1] |
| In Vitro Cytotoxicity (IC50) | Potentially higher due to less steric hindrance | May be slightly reduced compared to PEG3 | Potentially lower due to increased steric hindrance |
| In Vivo Efficacy | Dependent on payload and target | Often a good balance of properties | May show improved tumor accumulation due to longer circulation |
| Drug-to-Antibody Ratio (DAR) | May achieve higher DAR with certain payloads | A versatile option for achieving optimal DAR | Can facilitate higher DAR for very hydrophobic payloads |
Experimental Protocol: Synthesis and Characterization of an ADC with a PEG4 Linker
This protocol outlines a general procedure for the synthesis of an ADC using a maleimide-functionalized PEG4 linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG4-Payload conjugate
-
N-acetylcysteine
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 2-5 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Immediately add a 1.5-2.0 molar excess of the Maleimide-PEG4-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unconjugated payload and small molecule reagents.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
HIC: Analyze the ADC on an HIC column to separate species with different numbers of conjugated payloads. The weighted average of the peak areas provides the average DAR.
-
-
Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of high molecular weight species (aggregates).
-
Mass Spectrometry: Use LC-MS to confirm the identity and purity of the ADC and to determine the distribution of different drug-loaded species.
-
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC Synthesis and Characterization.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of its ability to form a stable and productive ternary complex between the target protein and the E3 ligase. Short PEG linkers are frequently used due to their ability to provide the necessary flexibility and hydrophilicity to these often large and complex molecules.
Impact on PROTAC Performance:
-
Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for allowing the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase without steric hindrance. An optimal linker length is required for efficient ubiquitination and subsequent degradation of the target protein.
-
Cell Permeability: PROTACs are large molecules that often face challenges in crossing the cell membrane. While increased hydrophilicity from longer PEG chains can be beneficial for solubility, it may negatively impact passive diffusion. However, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding polar groups and improving permeability.[2]
-
Solubility: The inherent hydrophilicity of PEG linkers helps to improve the solubility of the often-lipophilic PROTAC molecules.
Comparative Data for PROTACs:
| Parameter | PEG3 Linker | PEG4 Linker | PEG6 Linker |
| Ternary Complex Stability | May be optimal for some target/E3 pairs | Often provides a good balance of flexibility and distance | May be too long for some systems, leading to less stable complexes |
| Cellular Permeability | Potentially higher due to smaller size | A common choice for balancing solubility and permeability | May have reduced permeability due to increased hydrophilicity |
| Aqueous Solubility | Good | Very Good | Excellent |
| In Vitro Degradation (DC50) | Highly dependent on the specific PROTAC | Often demonstrates potent degradation | Efficacy is target-dependent |
Experimental Protocol: Caco-2 Permeability Assay for PROTACs
This protocol describes a common in vitro method to assess the intestinal permeability of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the PROTAC solution (typically at 1-10 µM) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the PROTAC is a substrate for efflux transporters.
-
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Nanoparticle Surface Modification
PEGylating nanoparticles is a common strategy to improve their in vivo performance by reducing protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES). The length of the PEG chain on the nanoparticle surface is a key parameter influencing these effects.
Impact on Nanoparticle Performance:
-
Protein Adsorption: Longer PEG chains generally provide a more effective steric barrier, leading to reduced protein adsorption. Therefore, PEG6 would be more effective than PEG3 in creating a "stealth" nanoparticle.
-
Cellular Uptake: While reducing non-specific uptake by immune cells is desirable, excessive PEGylation can also hinder the uptake of nanoparticles by target cells. Shorter PEG chains may provide a better balance between stealth properties and target cell interaction.
-
Circulation Half-Life: By reducing opsonization and RES uptake, PEGylation can significantly prolong the circulation half-life of nanoparticles. This effect is generally more pronounced with longer PEG chains.
Comparative Data for PEGylated Nanoparticles:
| Parameter | PEG3 Surface Modification | PEG4 Surface Modification | PEG6 Surface Modification |
| Reduction of Protein Adsorption | Low | Moderate | High |
| Cellular Uptake by Target Cells | Higher | Intermediate | Lower |
| Circulation Half-Life | Shortest | Intermediate | Longest |
| "Stealth" Properties | Minimal | Moderate | Pronounced |
Experimental Protocol: Cellular Uptake of PEGylated Nanoparticles
This protocol describes a method to quantify the cellular uptake of fluorescently labeled, PEGylated nanoparticles using flow cytometry.
Materials:
-
Target cell line
-
Cell culture medium
-
Fluorescently labeled nanoparticles (unmodified and PEGylated with PEG3, PEG4, and PEG6)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Treat the cells with different concentrations of the fluorescently labeled nanoparticles (unmodified, PEG3-NP, PEG4-NP, PEG6-NP).
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Compare the MFI of the PEGylated nanoparticle groups to the unmodified nanoparticle group to determine the effect of PEGylation on cellular uptake.
-
Effect of PEGylation on Nanoparticle-Cell Interaction
Caption: PEGylation reduces protein adsorption and macrophage uptake.
Conclusion
The choice between PEG3, PEG4, and PEG6 linkers is a critical decision in the design of bioconjugates and drug delivery systems, with each offering a unique balance of properties.
-
PEG3 provides the shortest and most rigid linkage, which can be advantageous for applications where minimal steric hindrance is desired and a high degree of conformational constraint is beneficial.
-
PEG4 often represents a "sweet spot," offering a good compromise between increased hydrophilicity, improved solubility, and maintaining a relatively compact size. It is a versatile choice for a wide range of applications.[1]
-
PEG6 provides the greatest hydrophilicity and flexibility of the three, making it the most effective at preventing aggregation and prolonging circulation time. However, its larger size may lead to reduced cellular permeability in PROTACs or decreased uptake by target cells for nanoparticles.
Ultimately, the optimal PEG linker length is application-dependent and must be determined empirically. A systematic approach, involving the synthesis and evaluation of conjugates with varying PEG lengths, is essential for the rational design of effective and safe therapeutics and delivery systems. This guide provides a framework for understanding the key considerations and experimental approaches necessary for making an informed selection.
References
A Head-to-Head Battle: Amine-Reactive vs. Thiol-Reactive PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) linker is a critical step in the design of bioconjugates with optimal efficacy and stability. The choice between targeting abundant amine groups or more specific thiol residues can significantly impact the homogeneity, stability, and ultimately, the in vivo performance of the resulting molecule. This guide provides a comprehensive comparative analysis of the two most prevalent classes of PEG linkers: amine-reactive (primarily N-hydroxysuccinimide esters) and thiol-reactive (primarily maleimides), supported by established chemical principles and experimental considerations.
At the Core of the Reaction: Chemical Principles
The fundamental difference between these two linker types lies in their target and reaction mechanism. Amine-reactive linkers, most commonly employing N-hydroxysuccinimide (NHS) esters, react with primary amines found on the N-terminus of a protein and the side chains of lysine residues.[1] This reaction, an acylation, results in a stable and irreversible amide bond.[1]
In contrast, thiol-reactive linkers, with maleimides being the most prominent example, specifically target the sulfhydryl groups of cysteine residues.[2] The reaction proceeds via a Michael addition, forming a stable thioether bond.[3]
A Comparative Look at Performance
The decision to employ an amine-reactive or thiol-reactive PEG linker hinges on a variety of factors, from the desired degree of specificity to the required stability of the final conjugate.
| Feature | Amine-Reactive Linkers (e.g., NHS Ester) | Thiol-Reactive Linkers (e.g., Maleimide) |
| Target Residue | Primary amines (N-terminus, Lysine)[1] | Sulfhydryl groups (Cysteine) |
| Abundance of Target | High; most proteins have multiple accessible lysines. | Low; free cysteines are less common than lysines. |
| Specificity | Lower; can lead to heterogeneous products with multiple PEG chains attached at various sites. | Higher; allows for site-specific PEGylation, especially with engineered cysteines. |
| Reaction pH | Neutral to slightly alkaline (pH 7.0-8.5) | Neutral (pH 6.5-7.5) |
| Bond Formed | Amide | Thioether |
| Bond Stability | Highly stable and generally considered irreversible. | Generally stable, but can be reversible (retro-Michael reaction) in the presence of other thiols. |
| Primary Side Reaction | Hydrolysis of the NHS ester in aqueous solutions, which competes with the conjugation reaction. | Reaction with other nucleophiles at higher pH; potential for disulfide bond formation between target molecules. |
Visualizing the Chemistry: Reaction Mechanisms
To better understand the conjugation process, the following diagrams illustrate the reaction pathways for both amine-reactive and thiol-reactive PEG linkers.
Experimental Considerations and Protocols
The successful implementation of a PEGylation strategy requires careful attention to experimental details. Below are generalized protocols for both amine-reactive and thiol-reactive PEGylation.
Experimental Workflow Overview
Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester
Materials:
-
Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4).
-
Amine-reactive PEG-NHS ester.
-
Reaction buffer: Phosphate buffer (100 mM, pH 8.0).
-
Quenching solution: Tris-HCl (1 M, pH 8.0).
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by SEC.
-
Characterization: Analyze the degree of PEGylation and purity of the conjugate using SDS-PAGE and mass spectrometry.
Protocol 2: Thiol-Reactive PEGylation of an Antibody Fragment (Fab') using a Maleimide
Materials:
-
Fab' solution with a free cysteine residue.
-
Thiol-reactive PEG-Maleimide.
-
Reaction buffer: Phosphate buffer (100 mM, pH 7.0) containing 1-2 mM EDTA.
-
Reducing agent (optional, if disulfides need to be reduced): TCEP or DTT.
-
Quenching solution: N-ethylmaleimide or free cysteine.
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., SEC).
Procedure:
-
Fab' Preparation: If necessary, reduce disulfide bonds to generate free thiols. This step should be carefully optimized to avoid denaturation. Remove the reducing agent immediately before PEGylation using a desalting column.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF.
-
Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the Fab' solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching agent.
-
Purification: Purify the PEGylated Fab' using SEC.
-
Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm that the antigen-binding activity is retained.
Conclusion: Making the Right Choice
The selection between amine-reactive and thiol-reactive PEG linkers is a strategic decision that should be guided by the specific goals of the research or drug development program.
-
Amine-reactive PEGylation is a robust and straightforward method suitable for applications where a high degree of homogeneity is not critical and where the random attachment of PEG chains does not significantly impair the biological activity of the molecule.
-
Thiol-reactive PEGylation offers the significant advantage of site-specificity, leading to more homogeneous conjugates with a well-defined structure. This approach is particularly valuable in the development of therapeutic bioconjugates where precise control over the site of PEG attachment is crucial for maintaining function and ensuring product consistency.
Ultimately, a thorough understanding of the chemistry, careful optimization of the reaction conditions, and comprehensive characterization of the final product are paramount to the successful application of either PEGylation strategy.
References
- 1. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 2. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Biocompatibility of Amine-PEG6-thiol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with linker compounds is a critical step in the development of targeted therapies, antibody-drug conjugates (ADCs), and other advanced biopharmaceuticals. The choice of linker can significantly impact the stability, efficacy, and, most importantly, the biocompatibility of the final conjugate. This guide provides an objective comparison of Amine-PEG6-thiol conjugates with alternative linker strategies, offering supporting experimental data and detailed protocols to inform your research and development decisions.
Introduction to this compound Linkers
This compound is a heterobifunctional linker that features a primary amine group at one end and a thiol group at the other, connected by a 6-unit polyethylene glycol (PEG) spacer. The amine group allows for conjugation to carboxyl groups or activated esters on a target molecule, while the thiol group can react with maleimides or form disulfide bonds. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugate.
Biocompatibility Profile of PEGylated Linkers
Polyethylene glycol (PEG) is widely regarded as a biocompatible polymer due to its hydrophilicity, low toxicity, and low immunogenicity.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, can shield the conjugated substance from the host's immune system, prolonging its circulation time and reducing potential immunogenic responses.[1][4] However, the molecular weight and structure of the PEG can influence its biocompatibility. Shorter PEG chains, such as the 6-unit chain in this compound, are generally considered to have minimal toxicity.
Comparison with Alternative Linker Chemistries
The primary alternatives to thiol-based conjugation with linkers like this compound often involve maleimide chemistry. Maleimide-activated linkers react specifically with thiol groups to form stable thioether bonds. While this reaction is efficient, the stability of the resulting succinimide ring can be a concern, as it may undergo a retro-Michael reaction, leading to premature drug release.
This guide will focus on comparing the biocompatibility of conjugates formed using this compound with those formed using a common maleimide-based linker, Maleimide-PEG4-Amine.
Quantitative Data Presentation
The following tables summarize key biocompatibility parameters. It is important to note that direct comparative studies for these specific linkers are limited in publicly available literature. The data presented is a composite of findings for similar PEGylated and maleimide-based conjugates to provide a predictive comparison.
Table 1: In Vitro Cytotoxicity Data
| Linker Conjugate | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Conjugate (Predicted) | Various | MTT, XTT | > 100 | Based on general low cytotoxicity of short-chain PEGs |
| Maleimide-PEG4-Amine Conjugate (Predicted) | Various | MTT, XTT | > 100 | Similar to PEGylated counterparts, assuming stable linkage |
| Control (Unconjugated Drug) | Various | MTT, XTT | Drug-dependent | N/A |
Table 2: Hemolytic Potential
| Linker Conjugate | Concentration Range | Hemolysis (%) | Reference |
| This compound Conjugate (Predicted) | 10-500 µg/mL | < 5% | Based on the generally low hemolytic activity of PEGylated nanoparticles |
| Maleimide-PEG4-Amine Conjugate (Predicted) | 10-500 µg/mL | < 5% | Similar to PEGylated counterparts |
| Positive Control (Triton X-100) | 1% | 100% | Standard laboratory control |
| Negative Control (PBS) | N/A | 0% | Standard laboratory control |
Table 3: In Vivo Acute Toxicity (Predicted)
| Linker Conjugate | Animal Model | Route of Administration | LD50 | Reference |
| This compound Conjugate (Predicted) | Mouse | Intravenous | > 2000 mg/kg | Based on the high biocompatibility of PEG |
| Maleimide-PEG4-Amine Conjugate (Predicted) | Mouse | Intravenous | > 2000 mg/kg | Similar to PEGylated counterparts |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a conjugate reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, the alternative linker conjugate, and the unconjugated drug in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Hemolysis Assay
Objective: To assess the potential of the conjugates to damage red blood cells.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare a range of concentrations of the this compound and alternative linker conjugates in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each conjugate concentration. Use PBS as a negative control and 1% Triton X-100 as a positive control. Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
In Vivo Acute Toxicity Study
Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of the conjugates in an animal model.
Methodology:
-
Animal Model: Use healthy adult mice (e.g., BALB/c), typically 6-8 weeks old.
-
Dose Preparation: Prepare sterile, pyrogen-free solutions of the conjugates in a suitable vehicle (e.g., saline).
-
Administration: Administer single doses of the conjugates via the intended clinical route (e.g., intravenous injection) to different groups of mice at escalating dose levels. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days. Record changes in body weight, behavior, and any clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Determine the LD50 value using appropriate statistical methods (e.g., probit analysis).
Visualizing Cellular Response Pathways
Understanding the potential signaling pathways activated upon cellular interaction with bioconjugates is crucial for a comprehensive biocompatibility assessment.
Caption: Workflow for Biocompatibility Evaluation.
Caption: Inflammatory Signaling Pathway (NF-κB).
Caption: Intrinsic Apoptosis Pathway.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. This compound offers the well-established biocompatibility advantages of PEGylation, including enhanced solubility and reduced immunogenicity. While direct, quantitative comparative biocompatibility data with alternatives like maleimide-based linkers is not extensively available, the foundational knowledge of PEG's safety profile suggests that this compound conjugates are likely to exhibit excellent biocompatibility.
For any novel bioconjugate, a thorough evaluation of its biocompatibility through a combination of in vitro and in vivo assays is essential to ensure safety and efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such an evaluation. Researchers are encouraged to perform head-to-head comparisons of different linker strategies using these or similar methods to make data-driven decisions for their specific applications.
References
Safety Operating Guide
Proper Disposal of Amine-PEG6-thiol: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
It is also recommended to handle Amine-PEG6-thiol in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.[1]
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Decontamination of Liquid Waste:
-
For solutions containing this compound, a decontamination step is advised to neutralize the thiol group.
-
Prepare a fresh bleach solution (typically a 10% dilution of household bleach in water).
-
Slowly add the this compound solution to the bleach solution with stirring. An excess of the bleach solution should be used to ensure complete oxidation of the thiol.
-
Allow the mixture to stand for at least 2 hours to ensure full deactivation.
-
-
Disposal of Decontaminated Liquid:
-
After the decontamination period, the resulting solution can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal, as these may vary.[1]
-
-
Disposal of Solid Waste:
-
For solid this compound, it is recommended to first dissolve it in a suitable solvent (e.g., water or ethanol) and then follow the liquid waste decontamination procedure outlined above.
-
Alternatively, small amounts of solid waste can be collected in a designated chemical waste container. This container must be clearly labeled with the contents, including the name "this compound," and the approximate amount.
-
-
Decontamination of Glassware and Equipment:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Immerse the glassware and equipment in a bleach bath (10% bleach solution) for at least 2 hours.
-
After soaking, thoroughly rinse the items with water before washing with standard laboratory detergent.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure working environment. Always prioritize safety and consult your institution's specific guidelines and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
